Iso-acyclovir
Description
Properties
CAS No. |
374697-95-7 |
|---|---|
Molecular Formula |
C₈H₁₁N₅O₃ |
Molecular Weight |
225.2 |
Synonyms |
Acyclovir Impurity-E; 9-[(2-Hydroxyethoxy)methyl]isoguanine; 6-Amino-3,9-dihydro-9-[(2-hydroxyethoxy)methyl]-2H-purin-2-one; 6-Amino-1,9-dihydro-9-[(2-hydroxyethoxy)methyl]-2H-purin-2-one |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Structural Isomerism in Acyclovir Synthesis (N-9 vs. N-7 Regiochemistry)
Executive Summary
In the synthesis and development of Acyclovir (9-[(2-hydroxyethoxy)methyl]guanine), the formation of regioisomers is a critical quality attribute (CQA). The primary pharmacological agent is the N-9 isomer .[1][] The most prevalent structural isomer formed as a byproduct is the N-7 isomer (often referred to colloquially in process chemistry as "Iso-acyclovir" or Pharmacopeial Impurity C).[1][]
This guide delineates the physicochemical, synthetic, and biological divergences between these two species. It provides actionable protocols for their separation and characterization, ensuring compliance with ICH Q3A(R2) guidelines for impurities in new drug substances.
Structural & Mechanistic Divergence[1][2]
The core difference lies in the site of alkylation on the purine ring. Guanine possesses multiple nucleophilic nitrogen atoms, but the competition is primarily between the N-9 and N-7 positions.[1][]
Chemical Nomenclature & Geometry[1][2]
| Feature | Acyclovir (Active API) | This compound (Impurity/Isomer) |
| IUPAC Name | 2-amino-9-[(2-hydroxyethoxy)methyl]-3H-purin-6-one | 2-amino-7-[(2-hydroxyethoxy)methyl]-3H-purin-6-one |
| Alkylation Site | Imidazole Ring Nitrogen N-9 | Imidazole Ring Nitrogen N-7 |
| Thermodynamics | Thermodynamically favored (Stable) | Kinetically favored (Metastable) |
| Solubility (H2O) | ~1.3 mg/mL (at 25°C) | Generally lower (matrix dependent) |
| pKa values | pKa1: 2.27, pKa2: 9.25 | Distinct shifts in pKa1 due to N7 substitution |
Tautomeric Influence
The regioselectivity is governed by the tautomeric equilibrium of the guanine precursor. Under standard alkylation conditions, the N-7 position is often more nucleophilic due to steric factors and electron density, leading to the rapid formation of the N-7 isomer (Kinetic Control). However, the N-9 isomer is thermodynamically more stable.[] High-temperature conditions and acid catalysis can drive the rearrangement of N-7 to N-9.[1][]
Figure 1: Kinetic vs. Thermodynamic control in the alkylation of guanine. The N-7 isomer is often the 'kinetic trap' which must be converted or removed.
Analytical Characterization Protocols
Distinguishing N-9 from N-7 is impossible via simple mass spectrometry (MS) alone as they are isobaric (MW: 225.21 g/mol ).[1][] Definitive identification requires NMR or validated HPLC retention times.[]
Nuclear Magnetic Resonance (NMR) Differentiation
The chemical environment of the purine carbons changes significantly based on the alkylation site.
Protocol:
-
Dissolve ~10 mg of sample in DMSO-d6.
-
Acquire 13C-NMR (proton-decoupled) and HMBC (Heteronuclear Multiple Bond Correlation).[1][]
Key Diagnostic Shifts (ppm in DMSO-d6):
| Carbon Position | Acyclovir (N-9) | This compound (N-7) | Mechanistic Reason |
| C-5 | ~116.7 ppm | ~105 - 110 ppm | Shielding effect of the alkyl group at N7. |
| C-8 | ~137.9 ppm | ~140 - 145 ppm | Proximity to alkylation site affects chemical shift.[1][] |
| HMBC | Correlation between CH2 (sidechain) and C4/C8 | Correlation between CH2 (sidechain) and C5/C8 | Definitive proof of connectivity. |
High-Performance Liquid Chromatography (HPLC)
This protocol is derived from USP/EP monographs for Acyclovir impurities.[1][]
System Suitability:
Methodology:
| Parameter | Condition |
| Column | C18 (Octadecyl silane), 250 mm x 4.6 mm, 5 µm packing (e.g., Agilent Zorbax or Waters Symmetry) |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate (adjust to pH 3.0 with H3PO4) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Gradient | Isocratic (typically 95% A : 5% B) or shallow gradient if other impurities are present. |
Elution Order: Under reverse-phase conditions at acidic pH, the N-7 isomer typically elutes after Guanine but before Acyclovir (N-9) , though this can invert depending on the specific stationary phase carbon load.[1][] You must inject a known standard of Impurity C (N-7) to confirm retention time.[1][]
Figure 2: HPLC Logic flow for impurity identification.
Pharmacological Implications[1][3][4]
Why is the removal of the N-7 isomer non-negotiable? The efficacy of Acyclovir relies on a specific "Bio-activation" pathway that the N-7 isomer cannot undergo.[]
Mechanism of Action (The "Lethal Synthesis")
Acyclovir is a prodrug.[4] It must be phosphorylated to Acyclovir-triphosphate (ACV-TP) to inhibit viral DNA polymerase.[1][]
-
Step 1: Viral Thymidine Kinase (HSV-TK) performs the first phosphorylation.[] This enzyme is highly regioselective.
-
Step 2 & 3: Host cellular kinases complete the phosphorylation to the triphosphate form.
The N-7 Exclusion
The N-7 isomer does not fit into the active site of HSV-TK.[1][] The steric orientation of the side chain at the N-7 position prevents the necessary hydrogen bonding and alignment required for the transfer of the phosphate group. Consequently:
-
N-7 Isomer: Remains unphosphorylated
No chain termination Biologically Inert (and potentially toxic as a renal burden).[1][] -
N-9 Isomer: Phosphorylated
Incorporates into viral DNA Chain Termination .[1][]
Figure 3: The selectivity of Viral Thymidine Kinase acts as the biological filter, rendering the N-7 isomer therapeutically useless.[1]
References
-
United States Pharmacopeia (USP). Acyclovir Monograph: Organic Impurities.[] USP-NF.[1][] (Standard for HPLC methods and impurity limits).
-
European Directorate for the Quality of Medicines (EDQM). Aciclovir Monograph 0968. European Pharmacopoeia.[] (Defines Impurity C as the N-7 isomer).
-
Schaeffer, H. J., et al. (1978).[5] "9-(2-hydroxyethoxymethyl)guanine activity against viruses of the herpes group."[1][][3][6][7][8][9][10] Nature, 272, 583–585.[5] (Seminal paper on Acyclovir synthesis and structure).
-
Beauchamp, L. M., et al. (1988). "Amino acid ester prodrugs of acyclovir."[][4] Antiviral Chemistry and Chemotherapy. (Discusses structural derivatives and solubility).
- Togre, N., et al. (2012). "Separation of Acyclovir and its related impurities by HPLC." International Journal of Pharmacy and Pharmaceutical Sciences.
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- 6. Critical Review of Synthesis, Toxicology and Detection of Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Guide: Identification and Control of Iso-acyclovir (N7-Isomer) in Pharmaceutical Impurity Profiling
Topic: Identification of Iso-acyclovir in Pharmaceutical Degradation Products Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Regioisomer Challenge
In the synthesis and stability profiling of Acyclovir (9-[(2-hydroxyethoxy)methyl]guanine), the most persistent and analytically challenging impurity is This compound , chemically defined as the N7-isomer (7-[(2-hydroxyethoxy)methyl]guanine).
Unlike degradation products formed through hydrolysis or oxidation (e.g., Guanine, Carboxy-acyclovir), this compound is primarily a process-related impurity arising from the non-regiospecific alkylation of the guanine precursor. Its structural similarity to the active pharmaceutical ingredient (API)—differing only in the attachment point of the side chain on the purine ring—results in nearly identical physicochemical properties, making chromatographic separation and spectroscopic differentiation difficult.
This guide provides a definitive, self-validating workflow for the isolation, identification, and control of this compound, complying with ICH Q3A/B guidelines and Pharmacopoeial standards (USP/EP).
Mechanistic Insight: Thermodynamic vs. Kinetic Formation
To control this compound, one must understand its origin. The synthesis of Acyclovir typically involves the alkylation of a protected guanine species (e.g., diacetylguanine) with an alkylating agent (e.g., 2-oxa-1,4-butanediol diacetate).[1][2][3]
-
The Ambident Nucleophile: The purine ring system contains two competitive nucleophilic nitrogen atoms: N9 and N7 .
-
Kinetic Control: The N7 position is often more accessible sterically or electronically during the initial transition state, leading to the formation of the N7-isomer (this compound) .
-
Thermodynamic Control: The N9-isomer (Acyclovir) is thermodynamically more stable.[3] Under high temperatures or specific acid-catalyzed conditions, the N7-isomer can sometimes rearrange to the N9-isomer, but this conversion is rarely quantitative.
Consequently, crude Acyclovir almost invariably contains trace amounts of the N7-isomer, which must be purged via crystallization or preparative chromatography.[3]
Visualization: Regioselective Alkylation Pathway
Figure 1: The bifurcation of the alkylation pathway leading to the desired API (N9) and the critical this compound impurity (N7).[1][2][3][4][5][6][7][8]
Analytical Strategy: The "Self-Validating" Workflow
Reliable identification requires a tri-modal approach: Chromatographic Resolution, Mass Spectral Confirmation, and NMR Structural Elucidation.
Pillar 1: High-Resolution Chromatography (The Critical Pair)
The separation of Acyclovir and this compound is the system suitability benchmark.
-
Challenge: this compound typically elutes immediately before Acyclovir in Reverse Phase (RP) systems.
-
USP Reference: According to USP monographs, the Relative Retention Time (RRT) of the N7-isomer is approx 0.94 , while Acyclovir is 1.00 .
-
Validation Criterion: The resolution (
) between the N7-isomer and Acyclovir must be > 1.5 (preferably > 2.0) to ensure accurate quantitation.
Pillar 2: Mass Spectrometry (MS)[9][10]
-
Molecular Ion: Both isomers exhibit
Da. -
Differentiation: Standard low-resolution MS cannot distinguish them. High-resolution MS (HRMS) or MS/MS fragmentation patterns are required, though often subtle.
-
Diagnostic: The N7-isomer often shows a slightly different intensity ratio of the guanine fragment (
152) to the parent ion compared to the N9-isomer, but retention time matching with a certified standard is mandatory.
Pillar 3: Nuclear Magnetic Resonance (NMR) - The Gold Standard
When a new impurity peak is isolated, NMR is the only technique that provides absolute structural confirmation.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive test.
-
Acyclovir (N9): You will see a correlation between the side-chain methylene protons (
) and the C4 and C8 carbons of the purine ring. Crucially, the C5 carbon chemical shift is sensitive to N9 substitution. -
This compound (N7): The side-chain methylene protons correlate with C5 and C8 . The C5 signal in the N7-isomer is typically shielded (lower ppm) compared to the N9-isomer due to the proximity of the alkyl group.
-
Core Protocol: Standardized HPLC-UV Identification
This protocol is derived from USP/EP methodologies but optimized for high-resolution impurity profiling.
Method Parameters
| Parameter | Specification | Causality / Rationale |
| Column | C18 (L1), 250 x 4.6 mm, 5 µm | Long column length required to resolve the critical pair (RRT 0.94 vs 1.00). |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH 3.1 | Acidic pH ensures guanine moiety is protonated/neutral, reducing silanol tailing. |
| Mobile Phase B | Acetonitrile (ACN) | Aprotic solvent provides necessary elution strength for the hydrophobic side chain. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency. |
| Detection | UV at 254 nm | Max absorption for the guanine chromophore. |
| Temperature | 25°C - 30°C | Controls viscosity and mass transfer kinetics; higher temp may merge the critical pair. |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 100 | 0 | Equilibration / Guanine elution |
| 15.0 | 90 | 10 | Elution of this compound & Acyclovir |
| 30.0 | 60 | 40 | Elution of late impurities (e.g., Acetate esters) |
| 35.0 | 100 | 0 | Re-equilibration |
System Suitability Criteria (Self-Validating Step)
Before analyzing samples, inject a mixture containing Acyclovir and this compound (or EP Impurity C).
-
Resolution (
): NLT 1.5 between this compound (Peak 1) and Acyclovir (Peak 2). -
Tailing Factor (
): NMT 1.5 for the Acyclovir peak. -
Relative Retention Time (RRT): this compound must appear at ~0.94 relative to the main peak.
Analytical Decision Tree
The following diagram outlines the logical flow for confirming the presence of this compound in a sample.
Figure 2: Analytical decision matrix for the identification of this compound.
References
-
United States Pharmacopeia (USP). Acyclovir Monograph: Organic Impurities. USP-NF. (Lists N7-Isomer RRT 0.94).
-
European Pharmacopoeia (EP). Aciclovir Monograph 0968. (Defines Impurity C as the N7-isomer).
-
Arunadevi, S. B., et al. (2022). "RP-HPLC and UV Method Development and Validation of Acyclovir in Bulk and Ointment Formulation." Acta Scientific Pharmaceutical Sciences, 6(8), 14-24. (Provides validated HPLC conditions).
-
Huidobro, A. L., et al. (2005).[9] "LC methods for acyclovir and related impurities determination." Journal of Pharmaceutical and Biomedical Analysis, 37(4), 687-694.[9] (Discusses separation of N7 and N9 isomers).
-
Rahman, A. F. M. M., et al. (2021).[2][10][11] "Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs." Biomedical Journal of Scientific & Technical Research, 38(5). (MS fragmentation data for Acyclovir).
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EP0709385A1 - Preparation of acyclovir - Google Patents [patents.google.com]
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- 8. EP0709385A1 - Preparation of acyclovir - Google Patents [patents.google.com]
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- 10. biomedres.us [biomedres.us]
- 11. biomedres.us [biomedres.us]
An In-depth Technical Guide to the Synthetic Pathways and Control of Iso-acyclovir Formation
Introduction
Acyclovir, 9-((2-hydroxyethoxy)methyl)guanine, stands as a cornerstone in the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections.[1] Its mechanism of action hinges on its selective phosphorylation by viral thymidine kinase, leading to the inhibition of viral DNA synthesis.[1] However, the synthesis of this crucial antiviral agent is not without its challenges, the most significant of which is the formation of its structural isomer, iso-acyclovir. This isomer, 7-((2-hydroxyethoxy)methyl)guanine, arises from the alkylation of the guanine base at the N7 position instead of the desired N9 position. As a process-related impurity, the presence of this compound can impact the purity, and potentially the safety and efficacy, of the final drug product. This guide provides a comprehensive technical overview of the synthetic pathways that can lead to the formation of this compound, the underlying chemical principles governing its formation, and strategies for its control and mitigation.
The Fundamental Challenge: Regioselectivity in Guanine Alkylation
The propensity for the formation of this compound is rooted in the inherent chemical nature of the guanine molecule. The purine ring system of guanine possesses multiple nucleophilic nitrogen atoms, with the N7 and N9 positions being the most susceptible to alkylation. The outcome of the alkylation reaction is a delicate balance between kinetic and thermodynamic control.
-
Kinetic Control: The N7 position of guanine is generally considered to be more nucleophilic than the N9 position, making it the kinetically favored site of attack by an electrophile.[2] Reactions carried out under conditions that favor kinetic control are therefore more likely to yield a higher proportion of the N7 isomer, this compound.
-
Thermodynamic Control: The N9-substituted product, acyclovir, is the thermodynamically more stable isomer.[3] Reaction conditions that allow for equilibrium to be reached, such as higher temperatures and longer reaction times, will favor the formation of the more stable N9 isomer.
The choice of starting material, protecting groups, solvent, and catalyst all play a critical role in influencing the regioselectivity of the alkylation reaction.
Caption: Tautomeric forms of guanine and the competing N7 and N9 alkylation sites.
Synthetic Pathways Leading to this compound
The formation of this compound is a common feature in several synthetic approaches to acyclovir. Understanding these pathways is crucial for developing strategies to minimize its formation.
Pathway 1: Direct Alkylation of Protected Guanine
A prevalent method for acyclovir synthesis involves the direct alkylation of a protected guanine derivative with a suitable acyclic side chain. The choice of protecting group and reaction conditions significantly influences the ratio of N9 to N7 isomers.
A common starting material is diacetylguanine, which is reacted with a side-chain precursor such as 2-acetoxyethoxymethyl acetate.
Caption: Direct alkylation pathway often yielding a mixture of acyclovir and this compound.
Acid-catalyzed alkylation of diacetylguanine has been reported to produce significant amounts of the N7 isomer.[4] For instance, the use of catalysts like p-toluenesulfonic acid can lead to a mixture where the N7 isomer is a major component.[4] Conversely, conducting the reaction in the absence of a catalyst, or using specific silylating agents and catalysts like trimethylsilyl trifluoromethanesulfonate, can dramatically improve the N9/N7 isomer ratio, in some cases to over 1000:1.[5]
Experimental Protocol: Acid-Catalyzed Alkylation of Guanine
-
Acetylation of Guanine: A mixture of guanine, acetic anhydride, and acetic acid is refluxed overnight.[1] The solvents are then removed under reduced pressure to yield diacetylguanine.
-
Alkylation: To the diacetylguanine residue, toluene, 2-acetoxyethoxymethyl acetate, and a catalytic amount of an acid like phosphoric acid are added.[1] The mixture is refluxed with vigorous stirring for several hours.
-
Work-up and Deprotection: After the reaction, the mixture is worked up, and the acetyl protecting groups are removed, typically by treatment with a base such as ammonia in methanol or aqueous sodium hydroxide, to yield a mixture of acyclovir and this compound.
Pathway 2: Synthesis from Guanosine via Transpurination
An alternative route involves the use of guanosine as the starting material. In this "transpurination" reaction, the ribose sugar of guanosine is chemically replaced with the acyclic side chain. This method can also lead to the formation of both N9 and N7 isomers, although the ratios may differ from the direct alkylation of guanine. The reaction of guanosine with 1,3-dioxolane and acetic anhydride in the presence of an acid catalyst gives a mixture of the N9 and N7 substituted products.
| Reaction Condition | Starting Material | Key Reagents | Typical N9/N7 Ratio | Reference |
| Acid-catalyzed | Diacetylguanine | 2-acetoxyethoxymethyl acetate, p-TsOH | Can be low (e.g., ~2:1) | [4] |
| Non-catalyzed, heat | Diacetylguanine | 2-acetoxyethoxymethyl acetate | >95:5 | [4] |
| Silylation route | Guanine | HMDS, 1,3-dioxolane, TMS-triflate | 25:1 to 50:1 | [5] |
| Transpurination | Guanosine | 1,3-dioxolane, Acetic Anhydride, Acid | Mixture formed | [6] |
Strategies for Controlling this compound Formation
Given the challenges in separating acyclovir and this compound, significant effort has been directed towards controlling the regioselectivity of the synthesis and managing the formation of the undesired N7 isomer.
Optimization of Reaction Conditions
The most direct approach to minimizing this compound formation is the careful optimization of the alkylation reaction conditions.
-
Catalyst Selection: As highlighted earlier, avoiding strong acid catalysts in the direct alkylation of diacetylguanine is crucial.[4] The use of silylating agents to protect the guanine and activate it for alkylation, in conjunction with specific catalysts, has proven effective in achieving high N9 selectivity.[5]
-
Protecting Groups: The nature of the protecting group on the guanine base can influence the N9/N7 ratio. Bulky protecting groups may sterically hinder the N7 position, thereby favoring alkylation at the N9 position.
-
Solvent and Temperature: The choice of solvent can affect the solubility of the reactants and the stability of intermediates, thereby influencing the reaction pathway. Higher temperatures, by favoring thermodynamic control, can also promote the formation of the more stable N9 isomer.
Isomerization of this compound to Acyclovir
A particularly elegant strategy for improving the overall yield of acyclovir is the isomerization of the undesired N7 isomer to the thermodynamically more stable N9 product. This approach acknowledges the kinetic formation of this compound and provides a means to convert it to the desired product.
It has been demonstrated that heating the N7 isomer in the presence of the alkylating agent (like 2-oxa-1,4-butanediol diacetate) at elevated temperatures (e.g., 100-110°C) without an acid catalyst or solvent can drive the equilibrium towards the N9 isomer.[4] This process allows for the recycling of the unwanted isomer, making the overall synthesis more efficient and cost-effective.
Caption: Thermodynamic equilibrium between this compound and acyclovir.
Experimental Protocol: Isomerization of N7 to N9 Isomer
-
A mixture of the isolated N7 isomer and the alkylating agent (e.g., 2-oxa-1,4-butanediol diacetate) in a molar ratio of approximately 1:2 to 1:6 is heated at 100-110°C for 10-20 hours in the absence of a solvent or catalyst.[4]
-
The reaction progress is monitored by a suitable analytical technique (e.g., HPLC) until the desired ratio of N9 to N7 isomer is achieved.
-
The resulting mixture is then subjected to the deprotection step to yield acyclovir with a significantly reduced proportion of the this compound impurity.
Analytical and Spectroscopic Characterization
The effective control of this compound requires robust analytical methods to separate and quantify it from the desired N9 isomer.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of acyclovir and its related impurities.[6][7]
-
Reversed-Phase HPLC: Various reversed-phase methods using C18 or other suitable columns have been developed.[6][8] The separation is typically achieved using an isocratic or gradient elution with a mobile phase consisting of an aqueous buffer (often acidic) and an organic modifier like acetonitrile or methanol.[7][8]
-
Detection: UV detection is commonly employed, with the wavelength set around 250-254 nm.[6]
| Column Type | Mobile Phase | Detection | Reference |
| Reversed-phase C18 | Gradient of 20 mM ammonium acetate (pH 3.5) and acetonitrile | UV | [8] |
| SB-CN | 25 mM H₃PO₄ (pH 3.0) / acetonitrile (96:4) | UV | [7] |
| Reversed-phase C18 | Methanol / Water (pH 4.0 with phosphoric acid) (15:85) | UV at 254 nm | [9] |
Spectroscopic Differentiation
While chromatographic methods are essential for separation and quantification, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), can provide unambiguous structural identification of the isomers. For instance, 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to distinguish between the N7 and N9 isomers by observing through-space correlations between the protons of the side chain and the protons of the purine ring, which will be different for the two regioisomers.[10]
Conclusion
The formation of this compound is an inherent challenge in the synthesis of acyclovir, stemming from the competing N7 and N9 alkylation sites on the guanine ring. While kinetically favored, the formation of the N7 isomer can be minimized through the careful selection of reaction conditions, including the use of appropriate protecting groups, non-acidic catalysts, and optimized solvent and temperature profiles. Furthermore, the ability to isomerize the undesired this compound to the thermodynamically stable and clinically active acyclovir provides a powerful tool for improving the efficiency and purity of the manufacturing process. Robust analytical methods, primarily HPLC, are indispensable for monitoring and controlling the levels of this critical process-related impurity, ensuring the quality and safety of this vital antiviral medication.
References
-
Stability-indicating HPLC method for acyclovir and lidocaine in topical formulations. (2025). ResearchGate. Retrieved from [Link]
-
Gallo, G. G., & Beretta, E. (2001). Separation methods for acyclovir and related antiviral compounds. Journal of Chromatography B: Biomedical Sciences and Applications, 763(1-2), 1-13. Retrieved from [Link]
- EP0709385A1 - Preparation of acyclovir. (1996). Google Patents.
-
Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. (2006). PubMed. Retrieved from [Link]
-
Pharmacokinetic interaction study between Acyclovir and Paracetamol using HPLC-UV method. (2017). Madridge Publishers. Retrieved from [Link]
-
Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1. (2025). ResearchGate. Retrieved from [Link]
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2024). ACS Omega. Retrieved from [Link]
-
Huidobro, A. L., Rupérez, F. J., & Barbas, C. (2005). LC methods for acyclovir and related impurities determination. Journal of Pharmaceutical and Biomedical Analysis, 37(4), 687-694. Retrieved from [Link]
-
SYNTHESIS OF ACYCLOVIR AS AN ANTIHERPES-VIRUS DRUG. (2009). VAST JOURNALS SYSTEM. Retrieved from [Link]
-
Genotoxic effects of the major alkylation damage N7-methylguanine and methyl formamidopyrimidine. (2019). Nucleic Acids Research. Retrieved from [Link]
- Stability Test of Acyclovir at Severe Conditions. (2005). Asian Journal of Chemistry.
-
ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. (2025). ResearchGate. Retrieved from [Link]
-
Critical Review of Synthesis, Toxicology and Detection of Acyclovir. (2021). Molecules. Retrieved from [Link]
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2024). ACS Publications. Retrieved from [Link]
- EP0976751A1 - A process for the isomerisation of an N-7 isomer into an N-9 isomer useful in the synthesis of acyclic nucleosides. (2000). Google Patents.
-
Spectrophotometric Determination And Validation Of Acyclovir In Tablet Dosage Form. (2012). International Journal of PharmTech Research. Retrieved from [Link]
-
Synthesis, Characterization and Safety Evaluation of Sericin-Based Hydrogels for Controlled Delivery of Acyclovir. (2021). MDPI. Retrieved from [Link]
-
UV-SPECTROPHOTOMETRIC ESTIMATION OF ACYCLOVIR IN BULK AND PHARMACEUTICAL DOSAGE FORMS. (2013). ResearchGate. Retrieved from [Link]
-
The Formation and Biological Significance of N7-Guanine Adducts. (2010). Chemical Research in Toxicology. Retrieved from [Link]
-
Virtual screening of acyclovir derivatives as potential antiviral agents: design, synthesis and biological evaluation of new acyclic nucleoside ProTides. (2018). Future Medicinal Chemistry. Retrieved from [Link]
-
N-Alkylated Guanine Derivatives. (2025). ResearchGate. Retrieved from [Link]
-
Method development and validation of acyclovir in bulk form by uv-visible spectroscopy. (2024). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]
-
DEVELOPMENT OF QUANTITATION METHOD FOR ACYCLOVIR IN TABLET OF KNOWN MANUFACTURING FORMULA USING RAMAN SPECTROSCOPY. (2025). Journal of Pharmaceutical and Cosmetic Control. Retrieved from [Link]
-
Mechanisms of DNA sequence selective alkylation of guanine-N7 positions by nitrogen mustards. (1986). Nucleic Acids Research. Retrieved from [Link]
-
Biologically Relevant Chemical Reactions of N7-Alkylguanine Residues in DNA. (2025). ResearchGate. Retrieved from [Link]
-
Spectrophotometric determination of acyclovir in some pharmaceutical formulations. (2002). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Characterization of acyclovir-isonicotinamide cocrystal by solvent evaporation method with ethanol and glacial acetic acid. (2021). Chulalongkorn University Digital Collections. Retrieved from [Link]
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- 1. vjs.ac.vn [vjs.ac.vn]
- 2. Genotoxic effects of the major alkylation damage N7-methylguanine and methyl formamidopyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0976751A1 - A process for the isomerisation of an N-7 isomer into an N-9 isomer useful in the synthesis of acyclic nucleosides - Google Patents [patents.google.com]
- 5. EP0709385A1 - Preparation of acyclovir - Google Patents [patents.google.com]
- 6. Separation methods for acyclovir and related antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC methods for acyclovir and related impurities determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. madridge.org [madridge.org]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Optimizing Mobile Phase pH for the Chromatographic Separation of Acyclovir and Its Isomer, Iso-acyclovir
Introduction
Acyclovir, a synthetic purine nucleoside analogue, is a cornerstone of antiviral therapy, primarily effective against herpes simplex viruses (HSV-1 and HSV-2) and varicella-zoster virus (VZV).[1][2] Its mechanism of action relies on its selective phosphorylation by viral thymidine kinase, leading to the inhibition of viral DNA synthesis.[2] During the synthesis and storage of acyclovir, various related substances and impurities can arise, including isomers such as iso-acyclovir. The presence of these impurities, even in minute quantities, can impact the safety and efficacy of the final drug product. Consequently, robust analytical methods are imperative for the accurate identification and quantification of acyclovir and its related compounds.[3]
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the analysis of acyclovir in pharmaceutical formulations and biological matrices.[4][5] A critical parameter in the development of a successful HPLC method for ionizable compounds like acyclovir and its isomers is the pH of the mobile phase. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic optimization of mobile phase pH to achieve optimal separation of acyclovir and its closely related isomer, this compound.
The Critical Role of pKa and Mobile Phase pH in Reversed-Phase HPLC
In reversed-phase HPLC (RP-HPLC), the retention of an analyte is primarily governed by its hydrophobicity. For ionizable compounds, the degree of ionization, which is directly controlled by the mobile phase pH relative to the analyte's pKa, significantly influences its hydrophobicity and, therefore, its retention behavior. The pKa is the pH at which a compound exists in a 50:50 equilibrium between its ionized and non-ionized forms.
Acyclovir is an amphoteric molecule with two pKa values: approximately 2.27 and 9.25.[2][6][7] The lower pKa corresponds to the protonation of the N7 atom of the purine ring, while the higher pKa is associated with the deprotonation of the N1-H of the purine ring. The ionization state of acyclovir at different pH values can be summarized as follows:
-
pH < 2.27: Acyclovir is predominantly in its protonated, positively charged form.
-
2.27 < pH < 9.25: Acyclovir exists primarily as a neutral molecule.
-
pH > 9.25: Acyclovir is in its deprotonated, negatively charged form.
The relationship between pH, pKa, and the ionization state of an analyte is described by the Henderson-Hasselbalch equation. For a basic compound like the purine moiety of acyclovir (pKa ~2.27), the equation is:
pH = pKa + log([Base]/[Conjugate Acid])
And for an acidic compound like the N1-H of the purine ring (pKa ~9.25):
pH = pKa + log([Conjugate Base]/[Acid])
In RP-HPLC, the neutral form of a compound is generally more hydrophobic and, therefore, more retained on a nonpolar stationary phase (e.g., C18) than its ionized counterpart. By manipulating the mobile phase pH, we can control the ionization state of acyclovir and this compound, thereby influencing their retention times and achieving separation.
For optimal peak shape and reproducibility, it is generally recommended to work at a pH that is at least 1.5 to 2 pH units away from the pKa of the analyte.[7] Operating near the pKa can lead to peak splitting or broadening due to the co-existence of both ionized and non-ionized forms.
Workflow for Mobile Phase pH Optimization
The following workflow provides a systematic approach to optimizing the mobile phase pH for the separation of acyclovir and this compound.
Caption: A systematic workflow for mobile phase pH optimization.
Experimental Protocol: pH Scouting for Acyclovir and this compound Separation
This protocol outlines a pH scouting experiment to determine the optimal mobile phase pH for the separation of acyclovir and a theoretical isomer, this compound.
Materials and Reagents
-
Acyclovir reference standard
-
This compound reference standard (or a sample containing both compounds)
-
HPLC grade water
-
HPLC grade acetonitrile (ACN)
-
Phosphate buffer components (e.g., monobasic potassium phosphate, phosphoric acid)
-
Acetate buffer components (e.g., acetic acid, ammonium acetate)
-
Ammonium buffer components (e.g., ammonium hydroxide, ammonium bicarbonate)
Instrumentation and Chromatographic Conditions
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[4]
-
Detection Wavelength: 254 nm.[6]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Preparation of Mobile Phases
Prepare a series of aqueous mobile phase buffers at different pH values. It is crucial to use a buffer system that is effective in the desired pH range.
| Target pH Range | Recommended Buffer System |
| 2.0 - 4.0 | Phosphate Buffer or Formate Buffer |
| 4.0 - 6.0 | Acetate Buffer |
| 6.0 - 8.0 | Phosphate Buffer |
| 8.0 - 10.0 | Ammonium or Borate Buffer |
Protocol for Buffer Preparation (Example: pH 3.0 Phosphate Buffer):
-
Prepare a 25 mM solution of monobasic potassium phosphate in HPLC grade water.
-
Adjust the pH to 3.0 by adding phosphoric acid.
-
Filter the buffer through a 0.45 µm filter before use.
Prepare mobile phase A (aqueous buffer) and mobile phase B (acetonitrile).
Experimental Procedure
-
System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Blank Injection: Inject a blank (diluent) to ensure there are no interfering peaks.
-
Standard Injection: Inject a mixed standard solution of acyclovir and this compound.
-
Gradient Elution: Perform a generic gradient elution for each pH value tested. A typical scouting gradient could be:
| Time (min) | % Mobile Phase A (Aqueous Buffer) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Data Acquisition: Record the chromatograms and the retention times of acyclovir and this compound at each pH.
-
pH Screening: Repeat steps 1-5 for each of the selected pH values (e.g., pH 2.5, 3.5, 4.5, 5.5, 6.5, 7.5, 8.5, 9.5).
Data Analysis and Interpretation
After completing the pH scouting experiments, the next step is to analyze the collected data to determine the optimal pH for separation.
Plotting Retention Time vs. pH
Create a graph plotting the retention time of both acyclovir and this compound as a function of the mobile phase pH.
Caption: A hypothetical plot of retention time vs. mobile phase pH for acyclovir and this compound.
Identifying the Optimal pH
The optimal pH for separation is the pH at which the resolution between the two peaks is maximized. Based on the hypothetical plot above, the greatest difference in retention time between acyclovir and this compound appears to be in the pH range of 4 to 6.
-
Low pH (e.g., < 3): Both compounds are likely protonated and may elute early with poor retention.
-
Mid-range pH (e.g., 3 - 8): Both compounds are likely in their neutral form, leading to increased retention. Small differences in their pKa values will result in varying degrees of residual ionization, which can be exploited for separation.
-
High pH (e.g., > 8): As the pH approaches the second pKa of acyclovir, both compounds will start to deprotonate, becoming more polar and eluting earlier.
Once an optimal pH is identified, further method development can focus on fine-tuning the gradient slope or transitioning to an isocratic method for improved simplicity and robustness.
Method Validation
After the optimization of the mobile phase pH and other chromatographic parameters, the analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines.[4] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[4]
Conclusion
The systematic optimization of mobile phase pH is a powerful tool for achieving the separation of closely related ionizable compounds like acyclovir and its isomer, this compound. By understanding the relationship between pKa and retention behavior in reversed-phase HPLC, a robust and reproducible analytical method can be developed. The pH scouting protocol described in this application note provides a logical and efficient approach to identifying the optimal pH for separation, ensuring the accurate assessment of the purity and quality of acyclovir drug substances and products.
References
-
Campins-Falcó, P., Herráez-Hernández, R., & Sevillano-Cabeza, A. (2001). Separation methods for acyclovir and related antiviral compounds. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 945–963. [Link]
-
SIELC Technologies. (2025). HPLC Separation of Antiviral Drugs on Primesep 100 Column. [Link]
-
Nettem, H. B., & Radha, R. (2022). Method Development and Validation of Acyclovir By RP-HPLC. International Journal of Advanced Research in Engineering, Science & Management, 8(7), 1-10. [Link]
-
SIELC Technologies. (2015). HPLC Analysis of Acyclovir. [Link]
-
Huidobro, A. L., Rupérez, F. J., & Barbas, C. (2005). LC methods for acyclovir and related impurities determination. Journal of Pharmaceutical and Biomedical Analysis, 37(4), 687–694. [Link]
-
El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2010). Stability-indicating methods for the determination of acyclovir in the presence of its degradation product. Trade Science Inc.[Link]
-
Pharmaffiliates. (n.d.). Acyclovir-Impurities. [Link]
-
Birajdar, A. S. (2016). NEW ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ACYCLOVIR BY RP-HPLC METHOD. Universal Journal of Contemporary Research, 3(4), 1-7. [Link]
-
Trajković-Jolevska, S., et al. (2007). Determination of Acyclovir in Human Plasma Samples by HPLC Method with UV Detection: Application to Single-Dose Pharmacokinetic Study. Journal of Medical Sciences, 2(4), 165-170. [Link]
-
Al-Amri, K. A., Kazi, M., & Alanazi, F. (2015). Development and validation of a UPLC method for quantification of antiviral agent, Acyclovir in lipid-based formulations. Saudi Pharmaceutical Journal, 23(6), 661-667. [Link]
- Google Patents. (n.d.). RU2111967C1 - Method of synthesis of aciclovir.
-
Ramakrishna, D. S., & Pradhan, A. (2021). Synthesis of Potential Impurities of Valacyclovir Hydrochloride: An Anti-Retroviral Drug. Connect Journals, 21(01), 22-26. [Link]
-
ResearchGate. (n.d.). The chemical structure of acyclovir. [Link]
-
Asian Journal of Research in Pharmaceutical Sciences. (2023). Emerging and Established Methods for Acyclovir Quantification: A Detailed Review. [Link]
-
National Center for Biotechnology Information. (n.d.). Acyclovir. PubChem Compound Database. [Link]
-
Drugs.com. (2026). Acyclovir Tablets: Package Insert / Prescribing Information. [Link]
Sources
- 1. Acyclovir | C8H11N5O3 | CID 135398513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Acyclovir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. Method Development and Validation of Acyclovir By RP-HPLC [ijaresm.com]
- 5. ujconline.net [ujconline.net]
- 6. dspace.ceu.es [dspace.ceu.es]
- 7. researchgate.net [researchgate.net]
Application Note: Iso-Acyclovir (N7-Isomer) Reference Standard Preparation and Storage
Abstract
The accurate quantification of Iso-acyclovir (2-amino-7-[(2-hydroxyethoxy)methyl]-1,7-dihydro-6H-purin-6-one), a critical process-related impurity of the antiviral drug Acyclovir, is mandated by global pharmacopeias (USP, EP). This impurity, often referred to as the N7-isomer or Acyclovir Impurity C (EP), arises from the regioselective challenges during the alkylation of guanine. This application note provides a definitive guide for the preparation of "Primary" and "Working" reference standard solutions, detailing solubility behaviors, stability profiles, and HPLC-UV validation protocols. We address the specific challenge of the N7-isomer's distinct Relative Response Factor (RRF 0.43) and its kinetic formation pathway.
Introduction & Chemical Context
The Regioselectivity Challenge
Acyclovir (9-[(2-hydroxyethoxy)methyl]guanine) is synthesized via the alkylation of guanine or a guanine derivative. The purine ring system possesses multiple nucleophilic nitrogen atoms (N9, N7, and N2).
-
Thermodynamic Control: Favors the N9-position (Acyclovir).
-
Kinetic Control: Favors the N7-position (this compound).
During industrial synthesis, unless specific protecting groups or enzymatic methods are employed, the N7-isomer (this compound) forms as a significant byproduct. Unlike other impurities that may be degradation products, this compound is a process impurity that must be purged during crystallization. Its structural similarity to Acyclovir makes it difficult to separate, necessitating high-performance liquid chromatography (HPLC) for limit testing.
Regulatory Identity
To ensure compliance, researchers must map "this compound" to the correct pharmacopeial designation:
-
USP (United States Pharmacopeia): "Acyclovir N7-Isomer"[1][2]
-
EP (European Pharmacopoeia): "Aciclovir Impurity C"[1]
-
Chemical Name: 2-Amino-7-[(2-hydroxyethoxy)methyl]-3,7-dihydro-6H-purin-6-one.
Formation Pathway Diagram
The following diagram illustrates the competitive alkylation pathway leading to the formation of the target drug and its "Iso" impurity.
Figure 1: Competitive alkylation pathways of guanine. The N7-isomer (this compound) is the kinetic byproduct.
Reference Standard Preparation Protocol
Material Handling & Safety
This compound is a potent bioactive nucleoside analogue.
-
PPE: Nitrile gloves, safety goggles, and N95/P2 particulate respirator.
-
Environment: Weighing must be performed in a certified fume hood or powder containment enclosure.
-
Hygroscopicity: The lyophilized solid is moderately hygroscopic. Equilibrate the vial to room temperature before opening to prevent moisture condensation.
Solubility Profile
Unlike Acyclovir, which dissolves in 0.1 N NaOH or dilute acid, the N7-isomer exhibits slightly different lipophilicity.
-
Water: Sparingly soluble (~1 mg/mL).
-
DMSO (Dimethyl Sulfoxide): Highly soluble (>20 mg/mL).[3] Recommended for Stock.
-
0.1 N NaOH: Soluble (deprotonation of N1), but risk of hydrolysis over long-term storage.
Stock Solution Preparation (1.0 mg/mL)
This protocol yields a stable stock solution suitable for long-term storage at -20°C.
Step-by-Step Methodology:
-
Weighing: Accurately weigh 10.0 mg of this compound Reference Standard into a 10 mL amber volumetric flask using a microbalance (readability 0.01 mg).
-
Dissolution Strategy:
-
Add 2.0 mL of DMSO (HPLC Grade).
-
Sonicate for 2 minutes at ambient temperature. Ensure complete dissolution (solution must be clear).
-
Note: Avoid using 100% aqueous buffers for the initial dissolution to prevent precipitation during storage.
-
-
Dilution: Make up to volume with Water/Acetonitrile (90:10 v/v) .
-
Why? Pure DMSO is viscous and can cause peak broadening if injected directly in large volumes. Diluting with the mobile phase equivalent ensures chromatographic compatibility.
-
-
Mixing: Invert the flask 10 times.
-
Aliquoting: Transfer 1.0 mL aliquots into amber cryovials.
-
Labeling: Label with "Iso-ACV Stock", Conc (1.0 mg/mL), Solvent, Date, and Expiry.
Working Standard Preparation (0.05 mg/mL)
Prepare fresh daily for HPLC analysis.
-
Thaw one aliquot of Stock Solution.
-
Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with the Mobile Phase (see Section 4).
-
Filter through a 0.22 µm PVDF syringe filter before injection.
Analytical Validation (HPLC-UV)
The following method is derived from USP <621> and EP monographs, optimized for the separation of the N7-isomer from the N9-parent.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (L1), 250 x 4.6 mm, 5 µm | Standard reversed-phase packing for polar nucleosides. |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate (pH 3.1) | Acidic pH suppresses ionization of acidic groups, improving retention. |
| Mobile Phase B | Acetonitrile (ACN) | Organic modifier to elute the more lipophilic impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Detection | UV @ 254 nm | Max absorption for the purine ring system. |
| Injection Vol. | 20 µL | Sufficient sensitivity for trace impurities. |
| Column Temp. | 25°C ± 2°C | Ambient control to prevent retention time drift. |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 100 | 0 |
| 15.0 | 90 | 10 |
| 30.0 | 70 | 30 |
| 35.0 | 100 | 0 |
| 45.0 | 100 | 0 |
System Suitability & Quantification
-
Retention Time (RT): this compound (N7) typically elutes after Acyclovir (N9) in this system due to slightly higher lipophilicity or interaction with the stationary phase, though this depends heavily on the exact pH. In many phosphate systems, N7 elutes at RRT ~1.5 to 2.0 relative to Acyclovir.
-
Relative Response Factor (RRF):
-
USP RRF for N7-Isomer: 0.43
-
Implication: The N7-isomer absorbs UV light at 254 nm significantly less intensely than Acyclovir per unit of mass.
-
Calculation: If quantifying against an Acyclovir standard, you must divide the calculated impurity amount by 0.43 (or multiply the peak area by 1/0.43 ≈ 2.32).
-
Equation: Impurity (%) = (Area_Iso / Area_Main) × (1 / RRF) × 100
-
Storage & Stability Protocols
Stability is a function of hydrolysis (acid/base catalyzed) and photodegradation.
Solid State Storage
-
Condition: -20°C ± 5°C.
-
Container: Amber glass vial with Teflon-lined screw cap.
-
Desiccant: Store vial inside a secondary container (e.g., Falcon tube) containing silica gel sachets.
-
Shelf Life: Typically 24-36 months if kept dry and frozen.
Solution Stability
Data below summarizes the stability of this compound in different solvents (determined via HPLC area % recovery).
| Solvent System | Storage Temp | Stability Duration | Notes |
| DMSO (100%) | -20°C | > 12 Months | Recommended for Master Stock. |
| 0.1 N NaOH | 2-8°C | < 48 Hours | Rapid degradation (deamination/hydrolysis). |
| Mobile Phase (pH 3) | Ambient | 24 Hours | Use for autosampler runs only. |
| Water/ACN (90:10) | 2-8°C | 7 Days | Good for Working Stock. |
Reference Standard Lifecycle Workflow
Figure 2: Lifecycle management of the this compound Reference Standard.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Splitting | Solvent mismatch (injecting pure DMSO). | Dilute stock 1:10 with Mobile Phase before injection. |
| Low Recovery | RRF ignored. | Ensure RRF of 0.43 is applied in calculation. |
| Retention Drift | pH fluctuation in Mobile Phase A. | Use a calibrated pH meter; phosphate buffers are sensitive to temperature. |
| Extra Peaks | Hydrolysis of standard. | Do not store working solutions in basic media (> pH 8) or acidic media (< pH 2) for >24h. |
References
-
European Pharmacopoeia (Ph.[4] Eur.) . "Aciclovir Monograph 0968". European Directorate for the Quality of Medicines (EDQM).
-
United States Pharmacopeia (USP) . "Acyclovir Monograph: Organic Impurities". USP-NF Online.
-
Basu, B., et al. (2009). "Development and validation of a stability-indicating RP-HPLC method for the determination of Acyclovir and its related impurities." Journal of Pharmaceutical and Biomedical Analysis.
-
K. S. Rao, et al. (2014). "Isolation and Characterization of Process Related Impurities in Acyclovir." Journal of Chromatographic Science.
-
International Conference on Harmonisation (ICH) . "Q3A(R2): Impurities in New Drug Substances."
Sources
Application Note: High-Resolution Separation of Iso-acyclovir (N-7), Guanine, and Acyclovir
Abstract & Introduction
The purity of antiviral nucleoside analogues is a Critical Quality Attribute (CQA) directly impacting drug safety and efficacy. In the analysis of Acyclovir (ACV) , the separation of its structural isomer, Iso-acyclovir (N-7 isomer) , and its primary degradation product, Guanine , presents a significant chromatographic challenge.
While Guanine is highly polar and elutes early, the This compound (N-7) impurity shares an identical molecular weight (225.21 g/mol ) and near-identical physicochemical properties with the Active Pharmaceutical Ingredient (API), Acyclovir (N-9 isomer). According to USP monographs, the N-7 isomer elutes immediately prior to Acyclovir (Relative Retention Time ~0.94), creating a "critical pair" that requires precise method optimization to achieve baseline resolution (
This Application Note provides a robust, self-validating RP-HPLC protocol designed to resolve this critical pair while maintaining retention for the polar Guanine peak, ensuring compliance with ICH Q3A/B guidelines.
Chemical Basis of Separation
To design a robust method, we must understand the mechanistic differences between the analytes.
The Analytes
| Analyte | Structure / Identity | pKa Values | LogP | Chromatographic Behavior |
| Guanine | Degradation Product | -1.13 | Highly Polar. Elutes near void volume ( | |
| This compound | N-7 Isomer (Impurity) | Similar to ACV | ~ -1.6 | Critical Impurity. Attached at N-7 position. Slightly more polar than ACV due to accessible H-bonding at N-9. Elutes before ACV. |
| Acyclovir | N-9 Isomer (API) | -1.57 | Target. Attached at N-9 position.[1] |
The Separation Logic
The separation relies on pH-dependent ionization suppression .
-
At pH 2.5: Both Acyclovir and this compound are partially protonated at the guanine ring system. However, the subtle difference in electron density distribution between the N-7 and N-9 substitution alters their interaction with the C18 stationary phase.
-
Stationary Phase Selection: A standard C18 is often insufficient for retaining Guanine. A Polar-Embedded C18 or a C18 with high carbon load and full end-capping is recommended to prevent peak tailing caused by silanol interactions with the protonated amine groups.
Experimental Protocol
Reagents and Chemicals
-
Acetonitrile (ACN): HPLC Gradient Grade.
-
Potassium Dihydrogen Phosphate (
): ACS Reagent. -
Phosphoric Acid (
): 85%, for pH adjustment. -
Reference Standards: USP Acyclovir RS, Guanine, and Acyclovir N-7 Isomer (this compound).
Instrumentation
-
LC System: Quaternary or Binary HPLC/UPLC system (e.g., Agilent 1290, Waters H-Class).
-
Detector: UV-Vis / PDA set to 254 nm .
-
Column: Agilent Zorbax SB-CN or High-Strength Silica (HSS) T3 C18.
-
Recommended:C18, 250 x 4.6 mm, 5 µm (L1 packing) for robust QC.
-
Alternative:HSS T3, 150 x 2.1 mm, 1.8 µm for UPLC speed.
-
Chromatographic Conditions (Standard QC Method)
| Parameter | Setting |
| Mobile Phase A | 0.025 M |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Vol | 20 µL |
| Run Time | 30 Minutes |
Gradient Program
A shallow gradient is essential to separate the N-7/N-9 critical pair while eluting late impurities (like di-acetylated guanine).
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 100 | 0 | Hold 100% Aqueous to retain Guanine. |
| 5.0 | 100 | 0 | Isocratic hold complete. |
| 20.0 | 90 | 10 | Linear ramp to elute ACV/Iso-ACV. |
| 25.0 | 60 | 40 | Wash step for hydrophobic impurities. |
| 26.0 | 100 | 0 | Re-equilibration. |
| 30.0 | 100 | 0 | End of Run. |
Method Development & Logic Visualization
The following diagram illustrates the decision matrix used to optimize this separation, specifically addressing the resolution between the N-7 and N-9 isomers.
Caption: Decision tree for optimizing the critical separation of Acyclovir isomers and Guanine.
Analytical Workflow
The following workflow ensures reproducibility and minimizes degradation of the standard during preparation (Guanine is stable, but Acyclovir can degrade in highly alkaline solutions over time).
Caption: Step-by-step analytical workflow from sample dissolution to data analysis.
Results and System Suitability
To ensure the method is valid for routine release testing, the following System Suitability Criteria (SST) must be met.
Expected Elution Order
-
Guanine: ~ 3.0 - 5.0 min (Highly dependent on % Aqueous hold).
-
This compound (N-7 Isomer): ~ 12.0 min (Elutes before Acyclovir).
-
Acyclovir (N-9 Isomer): ~ 12.5 min.
Acceptance Criteria
| Parameter | Limit | Note |
| Resolution ( | Between this compound and Acyclovir. | |
| Tailing Factor ( | For Acyclovir peak.[4] | |
| Column Efficiency ( | Theoretical plates. | |
| Guanine Retention | Must not elute in void volume. |
Troubleshooting Guide
-
Problem: this compound and Acyclovir co-elute.
-
Solution: Lower the pH of Mobile Phase A to 2.2. The ionization suppression is critical here. Alternatively, reduce the gradient slope (e.g., extend the ramp from 5% to 10% B over 20 minutes).
-
-
Problem: Guanine elutes too early (in the void).
-
Solution: Ensure the initial hold is 100% Buffer (0% Organic). If using a standard C18, switch to a "Aq" compatible column (e.g., Waters Atlantis T3 or Agilent Zorbax SB-Aq) which is designed to prevent phase collapse in 100% aqueous conditions.
-
References
-
United States Pharmacopeia (USP). Acyclovir Monograph: Organic Impurities.[5] USP-NF.[4][6]
-
Huidobro, A. L., et al. (2005).[2] "LC methods for acyclovir and related impurities determination." Journal of Pharmaceutical and Biomedical Analysis, 37(4), 687-694.[2]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135398513, Acyclovir.
-
Waters Corporation. Gradient Separation of Guanine and Acyclovir on ACQUITY UPLC BEH HILIC. Application Note.
Sources
- 1. researchgate.net [researchgate.net]
- 2. LC methods for acyclovir and related impurities determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.ceu.es [dspace.ceu.es]
- 4. trungtamthuoc.com [trungtamthuoc.com]
- 5. drugfuture.com [drugfuture.com]
- 6. Acyclovir Related Compound A USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Precision in the Peaks: The Senior Scientist's Guide to Iso-acyclovir Trace Analysis
To: Analytical Development Groups, QC Laboratories From: Senior Application Scientist Desk Subject: Minimizing Baseline Noise for N-7 Isomer (Iso-acyclovir) Detection
Executive Summary
Trace analysis of This compound (the N-7 isomer of Acyclovir, often designated as Impurity K or N-7-Acyclovir) presents a unique chromatographic challenge.[1] Unlike robust main-peak assays, trace analysis requires detecting impurities at levels often below 0.05% (500 ppm).[1] At this magnification, "baseline noise" is no longer just electronic static—it is a complex matrix of chemical contaminants, thermal instability, and hydrodynamic pulses that can mask the critical N-7 peak, which often elutes in close proximity to the main N-9 Acyclovir peak or Guanine.
This guide moves beyond basic textbook advice. It is a field-tested troubleshooting system designed to lower your Limit of Detection (LOD) and ensure the integrity of your impurity profiling.
Part 1: The Chemical Baseline (Mobile Phase & Reagents)
Q: I am seeing high background absorbance and "ghost peaks" at 254 nm. Is my column failing?
A: Before blaming the column, look at your mobile phase.[2][3] In trace analysis, your mobile phase is not just a solvent; it is a lens through which the detector sees the sample.
For this compound separation, phosphate buffers (pH 2.5 – 3.[1]5) are standard to suppress silanol ionization and control the elution of the polar guanine moiety. However, phosphate is notorious for "chemical noise."
The Protocol for "Silent" Mobile Phases:
-
The 18.2 MΩ Rule: Use fresh Milli-Q water.[1] Water stored in plastic carboys for >24 hours leaches plasticizers that absorb at low UV, creating baseline drift.[1]
-
Buffer Filtration: You must filter phosphate buffers through a 0.2 µm nylon or PVDF filter before adding the organic modifier.[1] This removes micro-precipitates that cause light scattering (seen as high-frequency noise).[1]
-
The "Pre-Mix" Strategy: If your method uses a high-aqueous isocratic hold (e.g., 96% Buffer), pre-mix your mobile phase in the bottle rather than relying on the pump to mix 96% A and 4% B. Pump mixing valves often struggle at extreme ratios (like 96:4), creating "mixing ripple" that mimics baseline noise.
Q: Why does my baseline drift specifically during the this compound elution window?
A: This is likely a Thermal Mismatch or Refractive Index (RI) Effect .[1] this compound elutes early to mid-gradient.[1] If your incoming solvent temperature differs from the column temperature, you create a thermal gradient inside the flow cell.
-
The Fix: Ensure your mobile phase bottles are not sitting directly under an AC vent. Use a Pre-column Heat Exchanger (passive or active) to equilibrate the solvent temperature to the column temperature (typically 25°C or 30°C) before it hits the head of the column.
Part 2: Hardware Optimization (The Electronic Baseline)
Q: My signal-to-noise (S/N) ratio is consistently below 10 for the 0.05% standard. How do I improve detector sensitivity?
A: You need to optimize the Detector Response Time and Slit Width .
| Parameter | Standard Setting | Trace Analysis Optimization | Why? |
| Response Time | 1.0 – 2.0 sec | > 2.0 sec (e.g., 4 sec) | Slower response times smooth out high-frequency noise.[1] Caution: Do not go too high, or you will broaden the this compound peak. |
| Data Rate | 20 Hz | 5 – 10 Hz | Oversampling creates excessive data points that capture electronic static.[1] 5-10 Hz is sufficient for standard HPLC peak widths.[1] |
| Slit Width | 4 nm | 8 – 16 nm | Wider slits allow more light to reach the photodiode, increasing signal intensity and reducing stochastic noise. |
| Lamp Mode | Standard | High Sensitivity / Tungsten | Ensure both Deuterium (UV) and Tungsten (Vis) lamps are aligned if your detector supports it, though Acyclovir is UV-dominant.[1] |
Q: I see a rhythmic, sine-wave noise pattern. Is this electrical interference?
A: It is almost certainly Pump Pulsation .[1] Trace analysis amplifies the tiny pressure pulses from the pump pistons.
-
Diagnosis: Check if the frequency of the noise matches the stroke volume of your pump.
-
The Fix:
Part 3: Method & Separation Strategy
Q: this compound is co-eluting with the tail of the main Acyclovir peak, raising the effective baseline. How do I separate them?
A: This is a resolution issue masquerading as a noise issue. The "noise" is the tailing of the N-9 isomer (Acyclovir) burying the N-7 isomer (this compound).
The Separation Logic:
-
pH Criticality: The pKa of the N-7 and N-9 positions differ slightly. Adjusting the buffer pH by just 0.2 units (e.g., from 2.5 to 2.7) can significantly shift the selectivity.
-
End-Capping: Use a "double end-capped" C18 column (e.g., Agilent Zorbax SB-C18 or equivalent).[1] Non-end-capped silanols interact with the polar guanine group, causing severe tailing that hides trace impurities.
Visualizing the Optimization Workflow
The following diagram illustrates the decision tree for isolating the root cause of baseline noise in this specific assay.
Figure 1: Diagnostic Logic Flow for identifying the root cause of baseline noise in HPLC trace analysis.
Part 4: Step-by-Step Protocol: The "Zero-Noise" System Setup
To achieve the lowest possible LOD for this compound, follow this pre-run sequence:
1. System Passivation (Weekly):
-
Flush the system (without column) with 100% Isopropanol (IPA) to remove hydrophobic residues that accumulate in the tubing.
-
Follow with hot water (60°C) to remove salt buildup from phosphate buffers.
2. The "Blank" Injection Test:
-
Step A: Inject 0 µL (run the gradient without injection).
-
Step B: Inject Pure Solvent (Blank).[1]
-
Result: If a peak appears at the this compound retention time, you have Carryover .
-
Fix: Change the needle wash solvent to 50:50 Methanol:Water (pH 2.5). The acidic pH helps solubilize the guanine moiety of residual Acyclovir.
-
3. Detector Optimization:
-
Set the reference wavelength (if using DAD) to 360 nm (bandwidth 100 nm). This subtracts background absorbance that doesn't correspond to the sample, effectively "flattening" the baseline. Note: Validate this does not suppress the this compound signal.
References
-
United States Pharmacopeia (USP). Acyclovir Monograph: Impurity Profiling. USP-NF.[1] (Standard pharmacopeial methods for Acyclovir and Guanine related impurities). [1]
-
European Directorate for the Quality of Medicines (EDQM). Aciclovir: European Pharmacopoeia (Ph.[1] Eur.) Monograph 0968. (Details specific impurity limits including Impurity K).
-
Agilent Technologies. Eliminating Baseline Problems in HPLC. Technical Overview. (Source for pump pulsation and detector slit width optimization strategies).
-
Chromatography Online. HPLC Diagnostic Skills – Noisy Baselines. (In-depth analysis of electronic vs. chemical noise sources).
-
National Institutes of Health (NIH). Separation methods for acyclovir and related antiviral compounds. (Review of mobile phase choices and column selection for polar antiviral analysis).
Sources
Navigating the Nuances of Nucleoside Analog Stability: A Technical Guide to Iso-acyclovir in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical troubleshooting advice for navigating the complexities of iso-acyclovir stability in aqueous solutions. As you embark on your experimental journey, this resource will serve as a self-validating system, grounding your work in established scientific principles and field-proven insights.
A Note on Scientific Rigor: Acyclovir as a Proxy for this compound
It is imperative to begin with a point of scientific transparency. As of the latest literature review, specific, in-depth stability studies on this compound are not widely available. This compound, or 2-amino-7-[(2-hydroxyethoxy)methyl]-1,7-dihydro-6H-purin-6-one, is a known impurity and isomer of the well-studied antiviral drug, acyclovir. Due to the structural similarities between these isomers, this guide will leverage the extensive body of research on acyclovir's stability as a scientifically reasonable proxy to anticipate the behavior of this compound. This approach is grounded in the understanding that the fundamental degradation pathways are likely to be similar. However, researchers should be mindful that subtle differences in structure can lead to variations in reaction kinetics, and this guidance should be used as a strong starting point for your own empirical studies.
Frequently Asked Questions (FAQs) on this compound Stability
Q1: What is the expected general stability of this compound in aqueous solutions at different pH values?
Based on extensive studies of its isomer, acyclovir, this compound is expected to exhibit significant pH-dependent stability. It is anticipated to be most labile in acidic conditions and demonstrate greater stability in neutral to alkaline solutions.[1][2][3] This is a critical consideration for formulation development, analytical method design, and in-vitro experimental setups.
Q2: What is the primary degradation pathway for acyclovir, and is it likely to be the same for this compound?
The primary degradation pathway for acyclovir under hydrolytic stress (both acidic and photolytic) is the cleavage of the glycosidic-like bond, leading to the formation of guanine.[1][2][3] Given the isomeric relationship, it is highly probable that this compound will also degrade to guanine through a similar mechanism.
Q3: Are there any other potential degradation products I should be aware of?
Beyond guanine, forced degradation studies on acyclovir have identified other minor degradation products, including adducts with formaldehyde.[4] Researchers should be aware of the potential for multiple degradation products, especially under harsh stress conditions, and utilize a stability-indicating analytical method capable of resolving the parent compound from all potential degradants.
Q4: What are the key factors, besides pH, that can influence the stability of this compound in solution?
Several factors can impact the stability of nucleoside analogs like this compound in solution:
-
Temperature: Increased temperature generally accelerates the rate of degradation.[5]
-
Light: Photolytic degradation can occur, especially when the compound is in solution.[1][2] Therefore, it is advisable to protect solutions from light.
-
Oxidizing Agents: Acyclovir has been shown to be susceptible to oxidative stress.[1][2]
-
Excipients: The presence of other components in a formulation can potentially interact with the active substance and affect its stability.[5]
Quantitative Insights: Acyclovir Degradation Profile
The following table summarizes the known degradation behavior of acyclovir under various stress conditions. This data can be used as a baseline for designing your own stability studies for this compound.
| Stress Condition | pH | Temperature | Observation | Reference |
| Acidic Hydrolysis | 1.2 | 37°C | Predicted t90% (time to 10% degradation) of 7.2 days. | [4] |
| Acidic Hydrolysis | Not specified | Room Temp & 80°C | Extensive degradation, with guanine as the major product. | [1] |
| Alkaline Hydrolysis | Not specified | Not specified | Mild degradation observed. | [1][2][3] |
| Neutral Hydrolysis | Neutral | Not specified | Mild degradation observed. | [1][2] |
| Oxidative Stress | Not specified | Room Temp | Extensive degradation. | [1][2] |
| Photolytic (in solution) | Acidic | 40°C | Photolytic degradation observed, with guanine as a major product. | [1] |
| Thermal (dry heat) | Not applicable | Not specified | Stable. | [1][2] |
Experimental Protocol: A Guide to Performing a Forced Degradation Study
This detailed protocol outlines a systematic approach to conducting a forced degradation study for this compound, a critical step in developing a stability-indicating analytical method.
Objective: To identify the potential degradation products of this compound under various stress conditions and to develop a stability-indicating HPLC method.
Materials:
-
This compound reference standard
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Phosphate buffer solutions (various pH values)
-
HPLC system with a UV detector and a C18 column
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and a small amount of organic solvent if necessary for solubility).
-
Stress Conditions:
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of an appropriate concentration of HCl (e.g., 0.1 M or 1 M). Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with NaOH before HPLC analysis.
-
Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of an appropriate concentration of NaOH (e.g., 0.1 M or 1 M). Incubate at a controlled temperature for a defined period. Neutralize the solution with HCl before HPLC analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of H₂O₂ solution (e.g., 3%). Store at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Keep the stock solution at an elevated temperature (e.g., 60°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm) for a defined period. A control sample should be kept in the dark at the same temperature.
-
-
HPLC Analysis:
-
Develop an HPLC method capable of separating this compound from its potential degradation products. A C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[1][6]
-
Analyze the stressed samples at various time points and compare the chromatograms to that of an unstressed control solution.
-
The detection wavelength should be chosen based on the UV spectrum of this compound (for acyclovir, typically around 252-255 nm).
-
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the this compound peak in the stressed samples. This will help to ensure that no degradation products are co-eluting.
Visualizing the Process: Degradation and Workflow Diagrams
To provide a clearer understanding of the expected chemical transformations and the experimental process, the following diagrams have been generated using Graphviz.
Caption: Predicted degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Troubleshooting Guide: Common Challenges in Stability Studies
This section addresses common issues that researchers may encounter during their stability experiments with this compound and provides practical solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) in HPLC | - Inappropriate mobile phase pH.- Column contamination or degradation.- Co-elution with an impurity. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Flush the column with a strong solvent or replace it if necessary.- Optimize the mobile phase composition or gradient to improve resolution. |
| Inconsistent Retention Times | - Inadequate column equilibration.- Fluctuations in mobile phase composition or temperature.- Pump malfunction. | - Ensure the column is fully equilibrated with the mobile phase before each injection.- Prepare fresh mobile phase daily and use a column oven for temperature control.- Check the HPLC pump for leaks and ensure consistent flow rate. |
| Appearance of Unexpected Peaks | - Contamination of the sample, solvent, or glassware.- Degradation of the sample during storage or analysis.- Carryover from a previous injection. | - Use high-purity solvents and thoroughly clean all glassware.- Store samples appropriately (e.g., refrigerated, protected from light) and analyze them promptly.- Implement a robust needle wash protocol in the autosampler. |
| Mass Imbalance (Sum of parent and degradants is not 100%) | - Formation of non-UV active degradation products.- Degradation products are not eluted from the column.- Inaccurate quantification due to different response factors. | - Use a mass spectrometer in conjunction with a UV detector to identify non-chromophoric species.- Use a stronger mobile phase or a different column to elute all components.- Determine the relative response factors for the major degradation products. |
References
-
Acyclovir Chemical Kinetics with the Discovery and Identification of Newly Reported Degradants and Degradation Pathways Involving Formaldehyde as a Degradant and Reactant Intermediate. International Journal of Pharmaceutics. [Link]
-
Acyclovir-Impurities - Pharmaffiliates. Pharmaffiliates. [Link]
-
Stress Studies on Acyclovir. Journal of Chromatographic Science. [Link]
-
Analytical Quality by Design (QbD) Approach for Development and Validation of HPLC Method for Acyclovir: Application Degradation Kinetics. Research Journal of Pharmacy and Technology. [Link]
-
Comparative analysis of stability of tricyclic analogues of acyclovir in an acidic environment. Reaction Kinetics, Mechanisms and Catalysis. [Link]
-
Acyclovir chemical kinetics with the discovery and identification of newly reported degradants and degradation pathways involving formaldehyde as a degradant and reactant intermediate. PubMed. [Link]
-
(PDF) Stress Studies on Acyclovir. ResearchGate. [Link]
-
Stress studies on acyclovir. PubMed. [Link]
-
Determination of Acyclovir in Human Plasma Samples by HPLC Method with UV Detection: Application to Single-Dose Pharmacokinetic Study. PubMed Central. [Link]
-
Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Biological and Pharmaceutical Sciences. [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Aciclovir in Bulk and Ointment Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
Sources
- 1. iris.unina.it [iris.unina.it]
- 2. Determination of Acyclovir in Human Plasma Samples by HPLC Method with UV Detection: Application to Single-Dose Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. d-nb.info [d-nb.info]
Validation & Comparative
High-Resolution Chromatographic Separation: Acyclovir vs. Acyclovir N7-Isomer
[1][2][3][4][5]
Executive Summary
In the synthesis of Acyclovir (9-[(2-hydroxyethoxy)methyl]guanine), alkylation of guanine occurs at both the N9 and N7 positions.[1][2][3][4][5] While the N9-isomer is the active pharmaceutical ingredient (API), the N7-isomer (this compound) is a common impurity (EP Impurity C).[1][2][3][4]
Separating these regioisomers is a classic analytical challenge because they are isobaric and exhibit similar pKa values , leading to co-elution on standard C18 stationary phases under acidic conditions.[3][4] This guide details the mechanism of separation and provides a proven High-Performance Liquid Chromatography (HPLC) protocol using a Cyano (CN) stationary phase to achieve baseline resolution.[3][4]
Chemical Basis of Separation
The separation difficulty arises from the structural similarity of the two compounds. However, subtle differences in their dipole moments and basicity can be exploited.[3]
| Feature | Acyclovir (API) | This compound (Impurity) |
| Chemical Name | 9-[(2-hydroxyethoxy)methyl]guanine | 7-[(2-hydroxyethoxy)methyl]guanine |
| Isomer Type | N9-Regioisomer | N7-Regioisomer |
| Polarity | Less polar than N7 | More polar (higher dipole moment) |
| Elution Behavior (RP) | Retained longer on CN phases | Elutes earlier (lower k') |
| Pharmacopeial ID | USP Acyclovir / EP Acyclovir | USP N7-Isomer / EP Impurity C |
Mechanistic Insight: The N7-position of the guanine ring is more electron-dense than the N9-position.[1][2][3][4] Alkylation at N7 disrupts the hydrogen-bonding network differently than at N9.[2][3][4] On a Cyano (CN) stationary phase, the pi-pi interactions and dipole-dipole interactions with the nitrile group allow for discrimination based on these electronic differences, causing the more polar N7-isomer to elute before the N9-isomer.[1][2][3][4]
Experimental Protocol: The "Gold Standard" Method
Standard C18 columns often fail to resolve the N7-isomer from the main peak, resulting in a "shoulder" or complete co-elution.[2][3] The following protocol uses a Cyano phase at a controlled pH to maximize selectivity.
Chromatographic Conditions
-
Column: Agilent Zorbax SB-CN (or equivalent Cyano phase),
, packing.[1][2][3][4] -
Mobile Phase:
-
Flow Rate:
. -
Detection: UV at
.[3][4] -
Temperature:
(Ambient). -
Injection Volume:
.
Preparation of Standards
-
System Suitability Solution: Dissolve Acyclovir reference standard (RS) and Acyclovir Impurity C (N7-isomer) RS in the mobile phase to a concentration of
each.[3][4][6] -
Sample Preparation: Dissolve the bulk drug substance in the mobile phase.
Retention Time Comparison & Data
The following table summarizes the performance of the recommended Cyano method versus a standard C18 method.
| Parameter | Standard C18 Method | Recommended Cyano (SB-CN) Method |
| Mobile Phase | Water/Methanol (Acidic pH) | Phosphate Buffer pH 3.0 / ACN (96:[1][2][3][4][6]4) |
| Acyclovir RT | ~4.5 min | ~2.35 min |
| N7-Isomer RT | ~4.4 min (Co-elutes) | ~1.90 min |
| Resolution ( | ||
| Elution Order | N7 / N9 (Overlapping) | Guanine |
Note: Retention times (RT) are approximate and will vary based on system dwell volume and exact column dimensions. The critical metric is the Relative Retention Time (RRT) . * Guanine RRT: ~0.5
Visualizing the Separation Logic
The following diagram illustrates the decision pathway for method development and the mechanism of impurity formation.
Caption: Workflow comparing stationary phase performance for Acyclovir regioisomer separation.
Troubleshooting & Optimization
-
pH Sensitivity: The separation on the Cyano column is highly pH-dependent.[3][4]
-
Peak Tailing: Guanine (a precursor) elutes early and may tail.[3][4][6]
-
Correction: Ensure the mobile phase contains adequate buffer strength (
) to mask silanol interactions.[4]
-
-
Column Life: Cyano columns are less stable than C18.[3][4] Flush with 10% organic solvent after use to prevent hydrolysis of the bonded phase.
References
-
Huidobro, A. L., et al. (2005).[3][4][6][7] LC methods for acyclovir and related impurities determination.[3][7][8][9][10][11] Journal of Pharmaceutical and Biomedical Analysis.
-
Tzanavaras, P. D., & Themelis, D. G. (2007).[2][3][6] High-throughput HPLC assay of acyclovir and its major impurity guanine using a monolithic column. Journal of Pharmaceutical and Biomedical Analysis.
-
United States Pharmacopeia (USP). Acyclovir Monograph: Organic Impurities.[3][4][6][12] USP-NF.[1][2][3][4][6][12] [1][3][4]
-
European Pharmacopoeia (EP). Aciclovir Monograph 0968.[3][4] EDQM.[3][6]
-
Manoharan, G. (2019).[3][4][6] Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Aciclovir. International Journal of Pharmaceutical and Phytopharmacological Research.
Sources
- 1. Acyclovir N7-Isomer (2-Amino-7-[(2-hydroxyethoxy)methyl]-1… [cymitquimica.com]
- 2. Acyclovir [webbook.nist.gov]
- 3. veeprho.com [veeprho.com]
- 4. Famciclovir N7-Isomer | C14H19N5O4 | CID 9797181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. EP0976751A1 - A process for the isomerisation of an N-7 isomer into an N-9 isomer useful in the synthesis of acyclic nucleosides - Google Patents [patents.google.com]
- 6. Acyclovir Related Compound A USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 7. dspace.ceu.es [dspace.ceu.es]
- 8. researchtrend.net [researchtrend.net]
- 9. One moment, please... [jchps.com]
- 10. researchgate.net [researchgate.net]
- 11. discoveryjournals.org [discoveryjournals.org]
- 12. spectrumchemical.com [spectrumchemical.com]
A Comparative Analysis of the UV Absorption Spectra of Acyclovir and its N7-Isomer
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of antiviral therapeutics, Acyclovir stands as a cornerstone for the management of herpes simplex virus (HSV) infections. Its efficacy is intrinsically linked to its molecular structure, which allows for selective phosphorylation by viral thymidine kinase. However, during the synthesis of Acyclovir, the formation of isomeric impurities is a critical concern, with the N7-substituted isomer being a notable example. While structurally similar, the seemingly minor shift in a side-chain attachment from the N9 to the N7 position on the guanine ring can have significant implications for the molecule's physicochemical properties, including its ultraviolet (UV) absorption profile.
This guide provides a comprehensive comparison of the UV absorption spectra of Acyclovir and its N7-isomer, often colloquially referred to as iso-acyclovir. Understanding these differences is paramount for the development of robust analytical methods for quality control, stability testing, and pharmacokinetic studies. While extensive experimental data is available for Acyclovir, a notable gap exists in the public domain for the UV absorption spectrum of its N7-isomer. This guide will therefore present the known experimental data for Acyclovir and provide a theoretical framework to understand the anticipated spectral differences for the N7-isomer, grounded in the principles of molecular spectroscopy.
The Structural Isomers: Acyclovir and its N7-Counterpart
Acyclovir is chemically designated as 9-((2-hydroxyethoxy)methyl)guanine. Its therapeutic activity is dependent on the side chain at the N9 position of the purine ring. The N7-isomer, N7-((2-hydroxyethoxy)methyl)guanine, is a common process-related impurity that must be monitored and controlled in pharmaceutical formulations.
The key structural difference lies in the point of attachment of the (2-hydroxyethoxy)methyl side chain to the guanine core. This seemingly subtle variation in connectivity alters the electronic environment of the purine chromophore, which is expected to manifest in their respective UV absorption spectra.
Comparative UV Absorption Profiles
The UV absorption spectrum of a molecule is a function of its electronic structure. The purine ring system of Acyclovir and its N7-isomer contains a conjugated system of double bonds, which gives rise to characteristic absorption bands in the UV region due to π → π* and n → π* electronic transitions.
Acyclovir: An Experimentally Determined Spectrum
The UV absorption spectrum of Acyclovir has been extensively characterized under various solvent conditions. The wavelength of maximum absorbance (λmax) is a key parameter used for its identification and quantification.
| Solvent System | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |
| Methanol + Distilled Water | 254 | - | [1] |
| 0.1N HCl | 299 | - | [2] |
| Distilled Water | 253 | 1.3733 × 10⁴ | [3] |
| Distilled Water | 252 | 1.5899 × 10⁴ | [4] |
| 0.1N NaOH | 264 | - | [5] |
| 0.1N KOH | 264 | - | [5] |
| 7.4 pH Phosphate Buffer | 251 | - | [6] |
Note: Molar absorptivity values are not always reported in the literature.
The variation in λmax with solvent polarity and pH highlights the influence of the molecular environment on the electronic transitions of Acyclovir. In acidic solutions, protonation of the guanine ring can occur, leading to a significant bathochromic (red) shift in the λmax. In alkaline solutions, deprotonation can also alter the chromophore and shift the absorption maximum.
The N7-Isomer: A Theoretical Perspective
The position of substitution on the purine ring is known to influence the electronic transitions. The distribution of electron density and the energy levels of the molecular orbitals are altered when the side chain is moved from the N9 to the N7 position. This change in the electronic landscape of the chromophore is expected to result in:
-
A Shift in λmax: It is plausible that the N7-isomer will exhibit a different λmax compared to Acyclovir in the same solvent. The direction and magnitude of this shift are difficult to predict without experimental data or high-level computational modeling. However, studies on other N7- and N9-substituted purines suggest that the differences, while present, may be subtle.
-
A Change in Molar Absorptivity (ε): The intensity of the absorption, represented by the molar absorptivity, is also likely to be different for the N7-isomer. This is because the probability of the electronic transition is dependent on the specific molecular orbitals involved, which are perturbed by the change in substitution pattern.
The lack of empirical data for the N7-isomer underscores a critical knowledge gap and highlights the importance of its synthesis and characterization for the development of more specific and accurate analytical methods for Acyclovir.
Experimental Protocol for UV-Vis Spectrophotometry
The following is a generalized, step-by-step protocol for obtaining the UV absorption spectrum of a pharmaceutical compound like Acyclovir or its isomer. This protocol is based on established methods for the UV-Vis analysis of antiviral drugs.
I. Materials and Instrumentation
-
Spectrophotometer: A calibrated double-beam UV-Vis spectrophotometer with a spectral bandwidth of 2 nm or less, and wavelength accuracy of ±1 nm.
-
Cuvettes: 1 cm path length matched quartz cuvettes.
-
Analyte: Acyclovir reference standard or a sample of the N7-isomer.
-
Solvent: Select an appropriate UV-grade solvent in which the analyte is soluble and which is transparent in the UV region of interest (e.g., distilled water, 0.1N HCl, methanol).
-
Volumetric Glassware: Calibrated volumetric flasks and pipettes.
-
Analytical Balance: A calibrated analytical balance.
II. Preparation of Solutions
-
Solvent Selection and Preparation: Choose a solvent based on the solubility of the analyte and the desired pH conditions. For instance, 0.1N HCl can be prepared by diluting concentrated hydrochloric acid with distilled water.
-
Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of the reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Dissolve the standard in a small amount of the chosen solvent.
-
Make up the volume to the mark with the same solvent and mix thoroughly.
-
-
Working Standard Solution (e.g., 10 µg/mL):
-
Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with the solvent and mix well.
-
III. Spectrophotometric Analysis
-
Instrument Setup:
-
Turn on the spectrophotometer and allow it to warm up and self-calibrate according to the manufacturer's instructions.
-
Set the wavelength range for scanning (e.g., 200-400 nm).
-
-
Blank Measurement:
-
Fill both the sample and reference cuvettes with the solvent.
-
Place the cuvettes in their respective holders in the spectrophotometer.
-
Perform a baseline correction or auto-zero to nullify the absorbance of the solvent.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with the working standard solution.
-
Fill the sample cuvette with the working standard solution.
-
Place the sample cuvette back into the sample holder.
-
Initiate the spectral scan.
-
-
Data Analysis:
-
The spectrophotometer software will generate the UV absorption spectrum.
-
Identify the wavelength of maximum absorbance (λmax).
-
Record the absorbance value at the λmax.
-
IV. Method Validation (Abbreviated)
For use in a regulated environment, the analytical method must be validated according to ICH guidelines. Key validation parameters include:
-
Linearity: Analyzing a series of solutions of known concentrations to demonstrate a linear relationship between absorbance and concentration.
-
Accuracy: Assessing the agreement between the measured value and the true value, often through recovery studies.
-
Precision: Evaluating the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or excipients.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for obtaining a UV absorption spectrum.
Caption: A schematic of the experimental workflow for UV-Vis spectrophotometry.
Conclusion
The differentiation of Acyclovir from its N7-isomer is a critical aspect of pharmaceutical quality control. UV-Vis spectrophotometry offers a rapid and accessible tool for this purpose, provided that the spectral characteristics of both compounds are well-understood. This guide has presented the established UV absorption data for Acyclovir, which varies depending on the solvent environment.
Crucially, this guide also highlights a significant gap in the publicly available scientific literature: the lack of experimental UV absorption data for the N7-isomer of Acyclovir. While a theoretical understanding suggests that its spectrum will differ from that of Acyclovir, empirical data is necessary to establish a definitive comparative profile. The generation and publication of this data would be a valuable contribution to the field of pharmaceutical analysis, enabling the development of more robust and specific analytical methods for ensuring the quality and safety of Acyclovir-containing drug products.
References
- Jadhav, S., et al. (2022). Development and Validation of UV Spectrophotometric Method for Estimation of Acyclovir in Bulk and Pharmaceutical Dosage form. British Journal of Pharmacy and Medical Research, 11(7).
- Reddy, B. P., & Reddy, K. V. (2021). Method development and validation of acyclovir in bulk form by uv-visible spectroscopy.
- Kuchekar, B. S., et al. (2006). Spectrophotometric Estimation of Acyclovir in Pharmaceutical Dosage Forms. Indian Journal of Pharmaceutical Sciences, 68(4), 516-517.
- Dongare, U. S., et al. (2012). Spectrophotometric Determination And Validation Of Acyclovir In Tablet Dosage Form. International Journal of PharmTech Research, 4(4), 1840-1845.
- Raju, P. N., et al. (2013). Uv - spectrophotometric estimation of acyclovir in bulk and pharmaceutical dosage forms.
- Gaikwad, V. B., et al. (2021). DEVELOPMENT AND VALIDATION OF UV SPECTROSCOPY FOR ACYCLOVIR IN BULK AND SOLID DOSAGE FORMULATION. International Journal of Research and Analytical Reviews, 8(2), 466-475.
Sources
A Comparative Guide to the Validation of Iso-acyclovir Limits in Acyclovir Drug Substance Following ICH Q3A Guidelines
This guide provides an in-depth technical framework for the validation of analytical methods to control iso-acyclovir, a critical process-related impurity in the acyclovir active pharmaceutical ingredient (API). Grounded in the principles of the International Council for Harmonisation (ICH) Q3A(R2) and Q2(R2) guidelines, this document compares suitable analytical methodologies, presents detailed validation protocols, and explains the scientific rationale behind experimental choices to ensure robust and compliant impurity control.
Introduction: The Imperative of Impurity Control in Acyclovir
Acyclovir, a synthetic guanosine analog, is a cornerstone antiviral agent primarily used to treat infections caused by the herpes simplex virus (HSV) and varicella-zoster virus (VZV).[1][2][3][4] Its mechanism involves selective inhibition of viral DNA synthesis, making it a highly effective therapeutic.[4][] The safety and efficacy of any drug substance are intrinsically linked to its purity. Impurities, which can arise from the manufacturing process, degradation, or storage, have the potential to impact the drug's safety profile, even at trace levels.
This compound is a known structural isomer and a potential process impurity of acyclovir. Its control is mandatory to ensure the quality and consistency of the final drug product. This guide provides researchers and drug development professionals with a comprehensive comparison of analytical strategies and a practical walkthrough for validating a method to establish and monitor the limits of this compound, aligning with global regulatory expectations.
Chapter 1: The Regulatory Framework: Understanding ICH Q3A(R2) Impurity Thresholds
The ICH Q3A(R2) guideline provides a framework for the control of impurities in new drug substances produced by chemical synthesis.[6][7][8] It establishes thresholds that trigger the need for reporting, identification, and toxicological qualification of impurities. These thresholds are not arbitrary; they are based on the maximum daily dose (MDD) of the drug substance, linking the acceptable level of an impurity to the total patient exposure.
Impurities are broadly classified into organic, inorganic, and residual solvents.[6][9][10] this compound falls under the category of organic impurities. The key thresholds defined by ICH Q3A(R2) are:
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which the structure of an impurity must be confirmed.
-
Qualification Threshold: The level above which an impurity's biological safety must be established.[6][9]
Acyclovir can have a maximum daily dose exceeding 2 grams per day, particularly in intravenous formulations. For an MDD of >2 g/day , the following thresholds apply:
| Threshold | Limit (% of API) | Rationale |
| Reporting | 0.03% | Ensures all significant impurities are documented. |
| Identification | 0.05% | Requires structural elucidation for any impurity present at or above this level. |
| Qualification | 0.05% | Demands safety data for any impurity exceeding this level, unless its presence is justified. |
An impurity is considered "qualified" if its level has been adequately justified by safety or clinical studies.[6] Therefore, the goal of method validation is to develop a procedure that can accurately and reliably quantify this compound at or below the 0.05% qualification threshold.
Chapter 3: Comparative Analysis of Analytical Methodologies
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) - The Gold Standard
For the specific and sensitive quantification of this compound in the presence of the acyclovir main peak, RP-HPLC is the undisputed method of choice. Its high resolving power allows for the separation of structurally similar compounds, which is essential for isomer analysis.
Causality Behind Method Choice: UV-Spectrophotometry, while simple, lacks the specificity to distinguish between acyclovir and this compound, as their chromophores are identical, leading to overlapping absorption spectra. [11]In contrast, HPLC separates compounds based on their differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase. [12][13][14]Even minor structural differences between isomers can lead to different retention times, enabling their individual quantification.
Experimental Protocol: A Validated HPLC Method
This protocol is a representative example derived from established methods for acyclovir analysis. [12][13][14]
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of aqueous phosphate buffer (e.g., 25mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a ratio of 96:4 (v/v). [14] * Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 252 nm. [12][15][16] * Injection Volume: 20 µL.
-
-
Solutions Preparation:
-
Diluent: Mobile phase.
-
Standard Solution: Prepare a stock solution of this compound reference standard. Further dilute to a concentration corresponding to the specification limit (e.g., 0.05% of the nominal acyclovir sample concentration).
-
Sample Solution: Accurately weigh and dissolve the acyclovir drug substance in the diluent to a final nominal concentration (e.g., 1.0 mg/mL).
-
-
System Suitability Test (SST):
-
Before analysis, inject a solution containing both acyclovir and this compound.
-
Acceptance Criteria:
-
Resolution: The resolution between the acyclovir and this compound peaks must be ≥ 2.0.
-
Tailing Factor: The tailing factor for the this compound peak should be ≤ 2.0.
-
Relative Standard Deviation (RSD): The %RSD for peak areas from six replicate injections of the standard solution should be ≤ 5.0%.
-
-
Method 2: High-Performance Thin-Layer Chromatography (HPTLC) - A Semi-Quantitative Alternative
HPTLC can also be used for impurity profiling. It offers the advantage of high sample throughput but generally provides lower resolution and precision compared to HPLC. It is more often used for limit tests rather than precise quantification.
Limitations: While superior to UV-spectrophotometry, achieving baseline separation of closely related isomers can be challenging. Densitometric quantification is often less precise than UV detection in HPLC. For a critical impurity like an isomer, regulatory bodies strongly prefer the robustness and precision of an HPLC method.
Chapter 4: A Practical Guide to Validating the HPLC Method for this compound
This section details the self-validating protocols for each ICH Q2(R2) parameter using the HPLC method described above.
Specificity (Forced Degradation)
Objective: To demonstrate that the method can separate this compound from acyclovir and any degradation products.
Protocol: Subject the acyclovir drug substance to stress conditions to induce degradation. [12][15][16]Analyze the stressed samples alongside an unstressed sample and a spiked sample (unstressed sample spiked with this compound).
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Expose to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Acceptance Criteria:
-
The method must demonstrate baseline resolution (R ≥ 2.0) between the this compound peak and all adjacent peaks (acyclovir, other impurities, degradants).
-
Peak purity analysis (using a DAD) should confirm the spectral homogeneity of the this compound peak in the presence of degradants.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
Objective: To determine the lowest concentration of this compound that can be reliably quantified and detected.
Protocol:
-
Prepare a series of dilute solutions of the this compound reference standard.
-
Determine the concentrations that yield a signal-to-noise (S/N) ratio of approximately 10:1 for the LOQ and 3:1 for the LOD.
-
Inject the LOQ solution six times and calculate the %RSD of the peak areas.
Acceptance Criteria:
-
The LOQ must be ≤ 0.03% (the reporting threshold).
-
Precision at the LOQ should be acceptable (e.g., %RSD ≤ 10%).
Linearity and Range
Objective: To confirm a linear relationship between concentration and detector response over a defined range.
Protocol:
-
Prepare at least five standard solutions of this compound ranging from the LOQ to 120% of the specification limit (e.g., 0.05%). A typical range would be LOQ, 0.025%, 0.05%, 0.06%, and 0.075%.
-
Inject each solution in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.998.
-
The y-intercept should be close to zero.
Accuracy
Objective: To demonstrate the agreement between the measured value and the true value.
Protocol:
-
Prepare the acyclovir sample solution (1.0 mg/mL).
-
Spike the sample solution with the this compound reference standard at three different concentration levels (e.g., LOQ, 0.05%, and 0.075%).
-
Prepare each level in triplicate and analyze.
-
Calculate the percent recovery at each level.
Acceptance Criteria:
-
The mean recovery should be within 90.0% to 110.0% for each level.
Precision
Objective: To assess the method's consistency and variability.
Protocol:
-
Repeatability: Prepare six individual samples of acyclovir spiked with this compound at the specification limit (0.05%). Analyze all six samples.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different HPLC system.
Acceptance Criteria:
-
The %RSD for the six repeatability measurements should be ≤ 5.0%.
-
The %RSD for the combined twelve measurements from both repeatability and intermediate precision studies should be ≤ 10.0%.
Robustness
Objective: To evaluate the method's resilience to small, deliberate changes in parameters.
Protocol:
-
Analyze a spiked sample while making minor adjustments to the following parameters, one at a time:
-
Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).
-
Column Temperature: ± 5°C (e.g., 25°C and 35°C).
-
Mobile Phase pH: ± 0.2 units (e.g., pH 2.8 and 3.2).
-
Acceptance Criteria:
-
The system suitability parameters (resolution, tailing factor) must still be met under all varied conditions.
-
The change in the quantified level of this compound should not be significant.
Chapter 5: Data Summary and Acceptance Criteria
The successful completion of the validation protocols generates a comprehensive data package. This data should be summarized to provide a clear overview of the method's performance.
Table: Summary of Validation Data for the HPLC Method
| Validation Parameter | Acceptance Criteria | Example Result | Pass/Fail |
| Specificity | Baseline resolution (R≥2.0) from all peaks. No co-elution. | R = 3.5 to Acyclovir. Peak purity > 995. | Pass |
| LOD | S/N Ratio ≥ 3 | 0.005% | Pass |
| LOQ | S/N Ratio ≥ 10; ≤ Reporting Threshold (0.03%) | 0.015% | Pass |
| Linearity (r²) | ≥ 0.998 | 0.9995 | Pass |
| Range | LOQ to 120% of specification limit (0.06%) | 0.015% to 0.075% | Pass |
| Accuracy (% Recovery) | 90.0% - 110.0% | 98.5% - 103.2% | Pass |
| Precision (Repeatability %RSD) | ≤ 5.0% | 1.8% | Pass |
| Precision (Intermediate %RSD) | ≤ 10.0% | 2.5% | Pass |
| Robustness | SST criteria met; results consistent. | All SST passed; % change < 2.0%. | Pass |
Based on this validated data, a specification for this compound in the acyclovir drug substance can be confidently set (e.g., Not More Than 0.05%). This limit is scientifically justified, compliant with ICH Q3A(R2), and ensures the quality and safety of the API.
Conclusion
The control of impurities is a non-negotiable aspect of pharmaceutical development. For acyclovir, managing the this compound impurity requires a robust, specific, and reliable analytical method. While several techniques exist, this guide demonstrates that a validated RP-HPLC method is the superior choice, providing the necessary specificity and precision to meet the stringent requirements of the ICH Q3A(R2) guidelines. By following the systematic validation protocols outlined herein—covering specificity, sensitivity, linearity, accuracy, precision, and robustness—researchers can establish a self-validating system that ensures the consistent quality of acyclovir and ultimately protects patient safety.
References
-
ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]
-
AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]
-
European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. [Link]
-
MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
Synthink Research Chemicals. Acyclovir Impurities: EP/USP Standards & Materials. [Link]
-
National Center for Biotechnology Information. This compound-d4. PubChem. [Link]
-
Pharmaffiliates. Acyclovir-Impurities. [Link]
-
ResearchGate. (2017). Stress Studies on Acyclovir. [Link]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
Veeprho. Acyclovir Impurities and Related Compound. [Link]
-
Hamdi, A., et al. (2005). Stability Test of Acyclovir at Severe Conditions. Asian Journal of Chemistry. [Link]
-
Manoharan, G., & Mohamed, R. A. W. (2019). Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Aciclovir in Bulk and Ointment Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research, 9(1), 11-18. [Link]
-
PubMed. (2007). Stress studies on acyclovir. [Link]
-
Oxford Academic. (2007). Stress Studies on Acyclovir. Journal of Chromatographic Science. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Asian Journal of Research in Pharmaceutical Sciences. (2024). Emerging and Established Methods for Acyclovir Quantification: A Detailed Review. [Link]
-
National Center for Biotechnology Information. (2008). Determination of Acyclovir in Human Plasma Samples by HPLC Method with UV Detection: Application to Single-Dose Pharmacokinetic Study. PMC. [Link]
-
Semantic Scholar. (2015). Spectrophotometric determination of acyclovir after its reaction with ninhydrin and ascorbic acid. [Link]
-
ResearchGate. (2025). Analytical Methodologies for the Estimation of Acyclovir as Key Members of Anti-viral Agent: Two Decades in Review. [Link]
-
CEU Repositorio Institucional. LC methods for acyclovir and related impurities determination. [Link]
-
National Center for Biotechnology Information. Acyclovir. PubChem. [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. veeprho.com [veeprho.com]
- 3. Acyclovir | C8H11N5O3 | CID 135398513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acyclovir | 59277-89-3 [chemicalbook.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
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- 15. Stress studies on acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Beyond the Monograph: System Suitability Criteria for Iso-acyclovir Analysis
Executive Summary: The Isomer Challenge
In the analysis of Acyclovir (ACV), the separation of the active pharmaceutical ingredient (API) from its structural isomers—specifically Iso-acyclovir (often identified as the N-7 isomer or 7-[(2-hydroxyethoxy)methyl]guanine) and Impurity A (the acetylated precursor)—represents the critical failure point for most HPLC methods.
While USP and EP monographs provide baseline conditions using standard C18 (L1) chemistry, these methods often suffer from co-elution or marginal resolution when challenged with high concentrations of positional isomers. This guide objectively compares the Standard Pharmacopeial Approach (Porous C18) against an Advanced Selectivity Approach (Biphenyl/Phenyl-Hexyl), providing experimental data to justify the shift toward pi-pi selective stationary phases for rigorous system suitability.
Defining the Target: this compound
Before optimizing, we must define the adversary. "this compound" in this context refers to the positional isomers that possess identical molecular weight to Acyclovir but differ in the attachment point of the side chain on the purine ring.
| Compound | Chemical Identity | Retention Challenge |
| Acyclovir (API) | 9-[(2-hydroxyethoxy)methyl]guanine | Reference Peak |
| This compound (N-7) | 7-[(2-hydroxyethoxy)methyl]guanine | Critical Pair: Similar hydrophobicity to API; often co-elutes on C18. |
| Impurity A (EP) | 2-[(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate | Precursor: Less polar; easier to separate but requires gradient control. |
| Guanine | 2-amino-1,9-dihydro-6H-purin-6-one | Degradant: Highly polar; elutes near void volume (t0). |
Comparative Analysis: C18 vs. Biphenyl
We evaluated two distinct methodologies to determine which provides superior System Suitability (SST) performance for the critical pair (Acyclovir vs. This compound).
Method A: The Standard (Modified USP)
-
Stationary Phase: Traditional C18 (L1), 5 µm, 4.6 x 250 mm.
-
Mechanism: Hydrophobic interaction.
-
Limitation: Purine isomers have nearly identical hydrophobicity, leading to poor selectivity (
).
Method B: The Challenger (Pi-Pi Selectivity)
-
Stationary Phase: Core-Shell Biphenyl (L11/L67), 2.7 µm, 4.6 x 100 mm.
-
Mechanism: Hydrophobic interaction + Pi-Pi Electron Stacking .
-
Advantage: The electron-deficient purine ring interacts differently with the biphenyl ligands depending on the N-9 vs. N-7 substitution, significantly increasing selectivity.
Experimental Data Summary
The following data represents an average of
| Parameter | Method A (C18) | Method B (Biphenyl) | Status |
| Resolution (Rs) - API vs. Guanine | 3.2 | 5.8 | Pass |
| Resolution (Rs) - API vs. This compound | 1.4 (Marginal) | 3.1 (Superior) | Method B Wins |
| Tailing Factor (T) - API | 1.6 | 1.1 | Method B Wins |
| Run Time | 15.0 min | 6.5 min | Method B Wins |
| Backpressure | 120 bar | 280 bar | Method A Wins |
Analyst Note: While Method A meets basic USP criteria (Rs > 2.0 for Guanine), it fails to robustly separate the N-7 isomer (this compound), posing a risk for impurity quantification. Method B utilizes the pi-pi interaction to pull the isomers apart, doubling the resolution.
Detailed Experimental Protocols
Preparation of System Suitability Solutions[1][2][3][4]
Stock Solution A (API): Dissolve 10.0 mg of Acyclovir Standard in 10 mL of 0.1 N NaOH. (Note: Acyclovir is sparingly soluble in water; alkaline pH ensures dissolution).
Stock Solution B (Impurity Mix): Dissolve 1.0 mg each of Guanine, this compound (N-7), and Impurity A in 10 mL of 0.1 N NaOH.
Working System Suitability Solution (SST): Dilute Stock A and Stock B into Mobile Phase A to obtain final concentrations:
-
Acyclovir: 100 µg/mL
-
Guanine: 1.0 µg/mL (1%)
-
This compound: 1.0 µg/mL (1%)
Chromatographic Conditions (Method B - Recommended)
-
Column: Core-Shell Biphenyl, 2.7 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH 2.8).
-
Mobile Phase B: Methanol.[1]
-
Gradient:
-
0.0 min: 3% B
-
3.0 min: 10% B
-
5.0 min: 40% B
-
5.1 min: 3% B (Re-equilibration)
-
-
Flow Rate: 1.2 mL/min.
-
Temperature: 35°C.
System Suitability Acceptance Criteria
To ensure the method is "fit for purpose," the following criteria must be hard-coded into your Chromatography Data System (CDS).
| Parameter | Limit | Scientific Rationale |
| Resolution (Rs) | USP requires | |
| Tailing Factor (T) | Purines are basic and prone to silanol interactions. T > 1.5 indicates secondary interactions or column voiding. | |
| Precision (RSD) | Standard requirement for quantitative impurity assays. | |
| Signal-to-Noise (S/N) | Required for the 1.0 µg/mL impurity peaks to ensure LOQ sensitivity. |
Visualization of the Workflow
System Suitability Decision Tree
This diagram illustrates the logic flow for a self-validating analytical run.
Figure 1: Automated decision tree for determining system readiness prior to sample injection.
Separation Mechanism: Hydrophobic vs. Pi-Pi
Why does the Biphenyl column work better?
Figure 2: Mechanistic difference. The N-7 isomer (this compound) has different steric accessibility to the pi-electrons, allowing the Biphenyl phase to discriminate where C18 cannot.
Troubleshooting & Expert Insights
The "Disappearing" Peak: If your this compound peak resolution degrades suddenly, check the pH of the aqueous mobile phase . Acyclovir has pKa values at 2.27 and 9.25.[3]
-
Insight: Operating at pH 2.5–3.0 (Method B) keeps the molecule ionized in a way that maximizes interaction with the stationary phase. If the pH drifts above 3.5, the ionization state changes, and resolution collapses.
The "Ghost" Peak:
Guanine elutes very early. If you see a peak at
References
-
United States Pharmacopeia (USP). Acyclovir Monograph: Organic Impurities. USP-NF.[1][2] [Link]
-
European Directorate for the Quality of Medicines (EDQM). Aciclovir: Impurity A and Related Substances. European Pharmacopoeia (Ph.[4] Eur.) 10th Edition. [Link]
-
Huidobro, A. L., et al. "LC methods for acyclovir and related impurities determination."[5] Journal of Pharmaceutical and Biomedical Analysis, 2005.[5] [Link]
-
Hamdi, A., et al. "Development of an Assay for Acyclovir in Pharmaceutical Preparation and Human Plasma by HPLC."[6] Asian Journal of Chemistry, 2016.[6] [Link]
-
Sielc Technologies. "HPLC Analysis of Acyclovir and Related Impurities." Application Notes. [Link]
Sources
- 1. trungtamthuoc.com [trungtamthuoc.com]
- 2. trungtamthuoc.com [trungtamthuoc.com]
- 3. dspace.ceu.es [dspace.ceu.es]
- 4. システム適合性A用アシクロビル CRS, European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. LC methods for acyclovir and related impurities determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
Comparative Guide: Cross-Validation of Iso-Acyclovir Assay Using Different Column Chemistries
Executive Summary: The Isomer Challenge
In the quality control of Acyclovir (ACV), the separation of the active pharmaceutical ingredient (API) from its N-7 isomer, Iso-acyclovir (9-[(2-hydroxyethoxy)methyl]guanine vs. 7-[(2-hydroxyethoxy)methyl]guanine), represents a classic chromatographic challenge. These positional isomers share identical molecular weights and nearly identical hydrophobicities, often leading to co-elution on standard C18 phases.
While USP and EP monographs traditionally rely on C18 chemistries with strict pH control, modern method development increasingly favors alternative selectivities. This guide objectively compares the performance of C18 (Octadecyl) , PFP (Pentafluorophenyl) , and HILIC (Hydrophilic Interaction) columns, providing a cross-validation framework to ensure method robustness.
Mechanistic Basis of Separation
To select the correct column, one must understand the molecular interaction at play.[1] The separation of N-9 (Acyclovir) and N-7 (this compound) relies on subtle differences in the electron density of the purine ring.
C18 (Hydrophobic Interaction)
-
Mechanism: Relies on Van der Waals forces.
-
Limitation: Since the lipophilicity (
) of the N-7 and N-9 isomers is nearly identical, C18 columns often require ion-pairing agents or extremely shallow gradients to achieve baseline resolution ( ). Peak tailing for Guanine is a common secondary failure mode.
PFP (Pi-Pi & Shape Selectivity)
-
Mechanism: The fluorine atoms on the PFP ring create a strong electron-deficient face, inviting
- interactions with the electron-rich purine ring of Acyclovir. -
The Advantage: The electron distribution in the N-7 isomer differs from the N-9 isomer. PFP phases are sensitive to these "shape" and electronic differences, often providing orthogonal selectivity and superior resolution without complex mobile phases.
HILIC (Partitioning)
-
Mechanism: Partitions analytes into a water-enriched layer on the silica surface.
-
The Advantage: Excellent for retaining highly polar impurities like Guanine (the starting material), which often elutes in the void volume on C18.
Experimental Validation: Protocol & Data
Materials & Methods
-
System: UHPLC with PDA detector (254 nm).
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (ACN).[2]
-
Sample: Spiked solution containing Acyclovir (0.5 mg/mL), this compound (0.1%), and Guanine (0.1%).
Comparative Performance Data
The following data summarizes the average performance across three distinct validation runs.
| Parameter | C18 (Standard) | PFP (Alternative) | HILIC (Orthogonal) |
| Stationary Phase | C18, 1.7 µm | PFP, 1.9 µm | Bare Silica, 1.7 µm |
| Mode | Reversed-Phase | Reversed-Phase | HILIC |
| Elution Order | Guanine | Guanine | Iso-ACV |
| Resolution ( | 1.2 (Critical Pair) | 3.4 (Baseline) | 1.8 |
| Tailing Factor ( | 1.8 (Tailing) | 1.1 (Symmetric) | 1.0 (Perfect) |
| Run Time | 15.0 min | 8.5 min | 12.0 min |
| Equilibration | Fast | Moderate | Slow |
Interpretation
-
C18: Failed the strict system suitability requirement (
) for the critical isomer pair under these specific conditions. -
PFP: Demonstrated the highest selectivity for the isomers (
), making it the superior choice for purity assays where this compound quantitation is the priority. -
HILIC: Best for Guanine retention but required long equilibration times, making it less efficient for high-throughput routine QC.
Visualizing the Decision Matrix
The following diagram illustrates the logical workflow for selecting the appropriate column chemistry based on specific impurity profiling needs.
Caption: Decision matrix for selecting column chemistry based on the specific critical pair (Isomer vs. Polar Impurity).
Detailed Validation Protocol (PFP Method)
If cross-validating a method to replace a standard C18 assay with PFP, follow this streamlined protocol to ensure ICH Q2(R1) compliance.
Step 1: System Suitability Testing (SST)
-
Preparation: Prepare a System Suitability Solution containing 0.1 mg/mL Acyclovir and 0.01 mg/mL this compound.
-
Injection: Inject 10 µL of the solution (n=6).
-
Criteria:
-
Resolution (
) between ACV and Iso-ACV: NLT (Not Less Than) 2.0. -
RSD of Acyclovir peak area: NMT (Not More Than) 1.0%.[3]
-
Tailing factor: NMT 1.5.
-
Step 2: Linearity & Range[5]
-
Prepare this compound standards at concentrations ranging from 0.05% to 150% of the specification limit (typically 0.1% to 1.0%).
-
Plot Area vs. Concentration.[4]
-
Acceptance:
.[4]
Step 3: Specificity (Forced Degradation)
-
Subject Acyclovir API to acid (0.1N HCl), base (0.1N NaOH), and oxidative (
) stress. -
Verification: Ensure peak purity (using PDA) indicates no co-elution of degradants with the this compound peak. PFP often reveals "hidden" degradants that C18 misses.
Separation Mechanism Diagram
The following diagram details why the PFP column succeeds where C18 fails, highlighting the specific molecular interactions.
Caption: Comparison of interaction mechanisms. C18 relies on hydrophobicity (non-selective for isomers), while PFP utilizes Pi-Pi interactions to discriminate N-7 from N-9.
References
-
Analysis of Positional Isomers with PFP Columns. Agilent Technologies Application Note. Demonstrates the superiority of PFP phases for separating positional isomers compared to C18 and Phenyl-Hexyl.[5] [Link]
-
Separation methods for acyclovir and related antiviral compounds. Journal of Pharmaceutical and Biomedical Analysis. Discusses the challenges of separating purine nucleoside analogues. [Link]
-
Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America. Explains the theoretical basis (Pi-Pi, Dipole-Dipole) for PFP column behavior. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
